5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-6(7)8-4(5)3-9/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPJJDZYATJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) in Advanced Therapeutics and Fluorophore Synthesis
Executive Summary
The synthesis of complex polypyrrolic architectures—ranging from antimalarial prodiginines to highly fluorescent BODIPY dyes—relies heavily on the precise functionalization of monopyrrole building blocks. Among these, 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) stands out as a highly versatile, trifunctional synthon[1]. This technical guide explores the structural rationale, synthetic protocols, and downstream applications of this critical intermediate, providing a mechanistic roadmap for researchers in medicinal chemistry and chemical biology.
Structural Rationale and Physicochemical Profiling
Understanding the reactivity of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde requires an analysis of its highly tuned electronic distribution[2]:
-
2-Formyl Group (-CHO): Acts as an electrophilic center tailored for acid-catalyzed Knoevenagel-type condensations with nucleophilic α-free pyrroles.
-
3-Methoxy Group (-OCH₃): An electron-donating group that increases the nucleophilicity of the pyrrole core. Crucially, it provides a hydrogen-bond acceptor motif essential for the biological activity of prodigiosin analogs, optimizing their ability to act as transmembrane anion transporters[3].
-
5-Bromo Group (-Br): A selective, inductively withdrawing handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). It allows for late-stage C-ring installation without disrupting the delicate dipyrromethene core.
Quantitative Data Summary
Table 1: Physicochemical Properties of 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
| Property | Value | Causality / Strategic Significance |
| CAS Number | 803712-69-8 | Primary chemical identifier for procurement and database indexing[1]. |
| Molecular Formula | C₆H₆BrNO₂ | Dictates the exact mass (202.958 g/mol ) for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| Molecular Weight | 204.02 g/mol | Low molecular weight ensures high atom economy in multi-step syntheses[1]. |
| Hydrogen Bond Donors | 1 (Pyrrole NH) | Essential for binding pocket anchoring in target proteins (e.g., Bcl-2 family)[4]. |
| Hydrogen Bond Acceptors | 2 (-CHO, -OCH₃) | Facilitates transmembrane transport and target coordination[3]. |
Self-Validating Synthetic Workflows
The primary utility of CAS 803712-69-8 lies in its conversion to dipyrromethene intermediates (such as CAS: 1402650-02-5), which serve as the bifurcation point for synthesizing either BODIPY fluorophores or prodigiosin-based therapeutics[5].
Protocol 1: Acid-Catalyzed Condensation to Dipyrromethene (CAS: 1402650-02-5)
Objective: Synthesize 2-((5-bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole.
-
Step 1: Reagent Preparation. Dissolve 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq) and 2,4-dimethyl-3-ethylpyrrole (1.05 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.
-
Causality: Anhydrous DCM prevents the hydrolysis of the highly reactive Vilsmeier-type intermediate formed in the next step. The slight excess of the nucleophilic pyrrole ensures complete consumption of the valuable brominated building block.
-
-
Step 2: Activation. Dropwise addition of Phosphorus oxychloride (POCl₃) (1.2 eq).
-
Causality: POCl₃ activates the formyl oxygen, converting it into a superior leaving group (dichlorophosphate). The 0 °C temperature mitigates exothermic degradation and prevents unwanted oligomerization of the electron-rich pyrroles[5].
-
-
Step 3: Propagation. Stir the reaction mixture at room temperature for exactly 1.0 hour.
-
Causality: The electrophilic carbon is rapidly attacked by the α-position of the nucleophilic pyrrole. The strict 1-hour timeframe is a critical control; extended reaction times lead to porphyrinogen-like macrocycle formation due to the high reactivity of the intermediate[5].
-
-
Step 4: Self-Validation & Isolation. Quench with saturated aqueous NaHCO₃. Monitor via Thin-Layer Chromatography (TLC) on neutral alumina (DCM/Hexane eluent). The product should appear as an intensely colored pink/red spot. Extract and purify via neutral alumina flash chromatography.
-
Causality: NaHCO₃ neutralizes acidic byproducts (HCl, phosphoric acids) without degrading the acid-sensitive dipyrromethene. Neutral alumina is strictly required over standard silica gel to prevent acid-catalyzed decomposition of the highly conjugated product during purification.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Late-stage functionalization of the C5-bromo handle to synthesize prodigiosin analogs.
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Step 1: Catalyst Complexation. Combine the dipyrromethene intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in degassed toluene/ethanol.
-
Causality: Degassing is non-negotiable; molecular oxygen rapidly deactivates the Pd(0) catalyst and oxidizes the electron-rich dipyrromethene core[4].
-
-
Step 2: Base Addition. Add aqueous Na₂CO₃ (2.0 eq) and heat to 80 °C.
-
Causality: The biphasic basic medium accelerates the transmetalation step of the catalytic cycle while minimizing protodeboronation of the boronic acid.
-
-
Step 3: Self-Validation. Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The disappearance of the characteristic bromine isotopic pattern (M and M+2 peaks of equal intensity) in the mass spectrum confirms complete conversion of the starting material.
-
Applications in Drug Discovery & Chemical Biology
The structural motifs derived from CAS 803712-69-8 are central to the development of targeted therapeutics. Obatoclax, a synthetic indolylprodigiosin derivative, utilizes a similar methoxy-pyrrole core to antagonize multiple members of the B-cell lymphoma (Bcl) family of antiapoptotic proteins, triggering apoptosis in hematologic malignancies[4]. In these systems, the methoxy group specifically modulates the pKa of the pyrrole system, optimizing its ability to act as a transmembrane anion transporter, a mechanism deeply tied to its cytotoxicity and antimalarial properties[3].
Pathway Visualization
Caption: Synthetic divergence of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde into BODIPY and Prodigiosins.
References
-
Title: 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | C6H6BrNO2 | CID 11535780 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: 2-((5-bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole Source: Molaid Chemical Database URL: [Link]
-
Title: A Scalable Process for the Synthesis of the Bcl Inhibitor Obatoclax Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Organic & Biomolecular Chemistry - Synthesis of methylated analogue of prodigiosin Source: Royal Society of Chemistry (RSC) URL: [Link]
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- 5. 2-((5-bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole - CAS号 1402650-02-5 - 摩熵化学 [molaid.com]
Whitepaper: Navigating the Chemical Maze: A Modern Guide to the Discovery and Isolation of Novel Pyrrole Alkaloids
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
Pyrrole alkaloids represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocyclic compounds.[1] Abundantly found in marine organisms, particularly sponges and their associated microbes, these natural products exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the successful discovery, isolation, and characterization of novel pyrrole alkaloids. Moving beyond a simple recitation of methods, we delve into the causal logic behind experimental design, from bio-guided discovery strategies to the intricacies of chromatographic separation and spectroscopic elucidation. This document is structured to serve as a field-proven manual for researchers aiming to unlock the therapeutic potential held within this fascinating class of molecules.
The Pyrrole Alkaloid Landscape: Significance and Sources
Pyrrole alkaloids are a major class of marine natural products, distinct from the often-toxic pyrrolizidine alkaloids (PAs) found in terrestrial plants.[1][5][6] Their core structure features one or more pyrrole rings, a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental scaffold is elaborated by nature into an astonishing variety of complex architectures, including simple bromopyrroles, intricate pyrrole-imidazole alkaloids (PIAs), and fused polycyclic systems.[2][7][8]
The marine environment, especially sponges of the genera Agelas, Stylissa, and Axinella, is a prolific source of these compounds.[2][3][9][10] To date, hundreds of pyrrole alkaloids have been isolated from marine sponges, many displaying potent bioactivities that make them compelling leads for drug development.[2][7] For instance, discorhabdins isolated from Latrunculia sponges show promising anticancer activity, while various compounds from Stylissa carteri are potent protein kinase inhibitors.[2][3][9]
The immense structural diversity and biological relevance of these compounds necessitate robust and sophisticated strategies for their discovery and isolation.
Discovery Engine: Strategies for Identifying Bioactive Leads
The initial discovery phase is critical for identifying promising biological sources and prioritizing them for chemical investigation. Modern natural product discovery employs a combination of classic and contemporary approaches.
The Foundational Approach: Bioassay-Guided Fractionation
This classical, yet highly effective, strategy uses a specific biological assay to systematically guide the purification process. The core principle is the iterative separation of a complex mixture (the crude extract) into simpler fractions, with each fraction being tested for the desired biological activity (e.g., cytotoxicity, enzyme inhibition, antimicrobial effect). The most active fractions are then selected for further separation, progressively enriching the active constituent.[2][11][12]
This method ensures that chemical isolation efforts remain focused exclusively on the compounds responsible for the biological activity of interest, making it an efficient and self-validating system. The isolation of anticancer discorhabdins from Latrunculia biformis was successfully guided by cytotoxicity assays against a panel of human cancer cell lines.[2]
Modern Strategies: OSMAC and Genome Mining
While powerful, bioassay-guided fractionation relies on the expression of the target compound under standard laboratory conditions. Many microbial biosynthetic gene clusters remain "silent."
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OSMAC (One Strain, Many Compounds): This approach systematically alters cultivation parameters (media composition, temperature, aeration, co-cultivation) to awaken dormant metabolic pathways.[13][14] The resulting extracts are then screened, often revealing novel chemical diversity from a single microbial strain. This strategy was successfully used to isolate new streptopyrroles from a sea anemone-associated Streptomyces species.[13][14]
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Genome Mining: With the advent of rapid sequencing, it is now possible to analyze the genome of a source organism (typically a microbe) to identify biosynthetic gene clusters (BGCs) predicted to produce specific classes of natural products.[10][14] This allows for a targeted approach to discover new molecules even before they are chemically isolated.
The Isolation Workflow: From Raw Biomass to Pure Compound
The isolation of a novel pyrrole alkaloid is a meticulous process that requires a systematic and multi-step approach to separate a single chemical entity from a highly complex biological matrix.
Step-by-Step Protocol: Solvent Extraction of Marine Sponge
The choice of extraction solvent is paramount and depends on the polarity of the target alkaloids. A typical starting point involves a series of solvents with increasing polarity to fractionate the extract.
Objective: To obtain a crude organic extract from marine sponge tissue enriched with secondary metabolites.
Materials:
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Frozen or ethanol-preserved sponge tissue (100 g wet weight)
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Methanol (MeOH), Dichloromethane (DCM)
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Blender or homogenizer
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Homogenization: Mince the sponge tissue and homogenize it in MeOH (3 x 300 mL) until a fine slurry is formed. This disrupts the cells to allow for solvent penetration.
-
Initial Extraction: Filter the methanolic slurry. The rationale for using MeOH first is its ability to extract a broad range of polar and moderately non-polar compounds while also dehydrating the tissue.
-
Solvent Partitioning: Combine the MeOH filtrates and concentrate them under reduced pressure using a rotary evaporator. Resuspend the resulting aqueous residue in water (200 mL) and partition it against DCM (3 x 200 mL) in a separatory funnel.
-
Phase Separation: Alkaloids, being basic, will partition into the organic DCM layer. This step effectively separates the target compounds from highly polar materials like salts and sugars.
-
Concentration: Collect the DCM layers, dry them over anhydrous sodium sulfate to remove residual water, filter, and evaporate the solvent under reduced pressure.
-
Yield Crude Extract: The resulting residue is the crude organic extract, which serves as the starting material for chromatographic purification. This extract should be weighed and stored at -20°C.
Step-by-Step Protocol: Chromatographic Purification
Chromatography is the cornerstone of isolation. A multi-modal approach is almost always necessary.
Objective: To isolate a single pure compound from the crude extract using sequential chromatographic techniques.
Materials:
-
Crude extract from Step 3.1
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Methanol)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 (reversed-phase) column.
Procedure:
-
Primary Fractionation (Silica Gel):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load it onto a larger silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). The separation is based on polarity; non-polar compounds elute first.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Bioassay (if applicable): Test the combined fractions using the chosen bioassay to identify the active fraction(s).
-
Secondary Purification (Sephadex LH-20):
-
Take the active fraction(s) from the silica column.
-
Dissolve in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.
-
Elute with the same solvent (isocratic elution). This technique separates compounds based on molecular size and aromaticity, effectively removing pigments and other impurities.
-
-
High-Resolution Separation (Preparative HPLC):
-
Subject the purified fraction from the Sephadex step to preparative HPLC on a C18 column.[2][15]
-
Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.
-
-
Purity Check: Re-inject a small amount of the isolated compound into an analytical HPLC system to confirm its purity (>95%).
The Moment of Truth: Structural Elucidation
Once a compound is isolated in its pure form, its chemical structure must be determined. This is achieved by combining data from several powerful analytical techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous calculation of its molecular formula.[13][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the structure of organic molecules in solution.[9][17]
-
1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the entire molecular skeleton to be pieced together like a puzzle.[13][16]
-
-
X-Ray Crystallography: If the isolated compound can be grown into a high-quality single crystal, X-ray diffraction provides an unequivocal determination of its three-dimensional structure, including its absolute stereochemistry.[2][13]
Data Summary: Bioactivity of Representative Marine Pyrrole Alkaloids
The ultimate goal of this process is the discovery of compounds with therapeutic potential. The table below summarizes the bioactivities of several pyrrole alkaloids isolated using the methodologies described.
| Alkaloid Name | Source Organism | Biological Activity | Potency (IC₅₀ / MIC) | Reference |
| Discorhabdins | Latrunculia biformis | Anticancer | 4.0 - 56.2 µg/mL | [2] |
| Z-3-bromohymenialdisine | Stylissa carteri | Cytotoxicity (HCT116) | Not specified | [3][9] |
| (+) Dibromophakelline | Stylissa carteri | Cytotoxicity (L5178Y) | Not specified | [3][9] |
| Alkaloids 1-3 | Axinella brevistyla | Cytotoxicity (L1210) | 0.66 - 2.5 µg/mL | [18] |
| Streptopyrrole (4) | Streptomyces sp. S1502 | Anti-MRSA | 4 µg/mL | [13] |
| Streptopyrrole (4) | Streptomyces sp. S1502 | Cytotoxicity (Lung Cancer) | 5.43 - 16.24 µM | [13] |
Conclusion and Future Outlook
The discovery and isolation of novel pyrrole alkaloids remain a vibrant and critical field in the quest for new medicines. The integration of classical bioassay-guided fractionation with modern techniques like OSMAC and genomics is accelerating the pace of discovery. The methodologies outlined in this guide provide a robust, logical, and validated framework for navigating the complex path from a raw biological sample to a pure, structurally characterized, and biologically active molecule. As analytical technologies continue to improve in sensitivity and resolution, the exploration of the vast, untapped chemical diversity of the marine environment promises to yield the next generation of pyrrole alkaloid-based therapeutics.
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Wang, M.-Z., et al. (2011). Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs. PubMed. [Link]
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Liu, Y., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. PMC. [Link]
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Nishizawa, M., et al. (2020). Identification of a Novel Pyrrole Alkaloid from the Edible Mushroom Basidiomycetes-X (Echigoshirayukidake). Semantic Scholar. [Link]
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The Molecular Architecture and Mechanism of Action of 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde: From Synthetic Precursor to Transmembrane Anionophore
Executive Summary
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) is not a standalone therapeutic agent; rather, it is a highly specialized pharmacological building block. In modern drug discovery, it serves as the critical synthetic precursor for a class of marine alkaloid analogs known as tambjamines and prodigiosins .
The "mechanism of action" of this compound is inherently dual-phased. Synthetically, its precise functional group arrangement dictates the formation of highly preorganized hydrogen-bond donor cavities. Biologically, the resulting tambjamine analogs act as potent transmembrane anion transporters (anionophores) . By facilitating the unregulated antiport of chloride, bicarbonate, and nitrate across lipid bilayers, these molecules disrupt intracellular ion homeostasis, triggering a cascade of organelle dysfunction and programmed cell death (apoptosis) in cancer cells.
This technical whitepaper deconstructs the structural pharmacology of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde, the biophysical transport mechanisms of its derivatives, and the self-validating experimental protocols used to evaluate their efficacy.
Structural Pharmacology & Synthetic Mechanism
The rational design of synthetic anionophores relies heavily on the electronic and steric properties of their precursors. 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde possesses three critical functional groups that dictate both its synthetic utility and the biological efficacy of the final tambjamine analog [1]:
-
C2-Carbaldehyde (Electrophilic Core): Acts as the primary site for acid-catalyzed condensation with primary amines. This forms an enamine linkage, creating a highly conjugated bipyrrole-like or pyrrole-enamine core essential for anion binding.
-
C3-Methoxy Group (Electronic Modulator): The electron-donating nature of the methoxy group modulates the pKa of the adjacent pyrrole NH. This fine-tuning strengthens the hydrogen-bond donor capacity of the core, ensuring tight binding to target anions (Cl⁻, HCO₃⁻) at physiological pH.
-
C5-Bromo Group (Lipophilicity & Functionalization): Halogenation increases the overall lipophilicity (clogP) of the resulting molecule, a strict requirement for partitioning into the phospholipid bilayer. Furthermore, the C-Br bond serves as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to extend the conjugated system or attach stimuli-responsive cages[2].
Figure 1: Synthetic workflow converting the precursor into an active transmembrane anionophore.
Biophysical Mechanism of Action: Transmembrane Anion Transport
Once synthesized, the tambjamine analogs derived from 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde exert their biological activity at the cell membrane. They do not rely on specific protein receptors; instead, they operate via a supramolecular biophysical mechanism.
The Transport Cycle
The active molecule partitions into the hydrophobic core of the lipid bilayer. The pyrrole NH and enamine NH protons form a highly preorganized, bidentate hydrogen-bonding cavity that encapsulates an anion (e.g., Cl⁻). Because the resulting complex is neutral and highly lipophilic, it freely diffuses across the hydrophobic membrane core.
Mechanistic studies using large unilamellar vesicles (LUVs) demonstrate that these compounds primarily operate via a Cl⁻/HCO₃⁻ or Cl⁻/NO₃⁻ antiport mechanism [3]. This means the efflux of one anion is strictly coupled to the influx of another, maintaining electroneutrality but devastating the chemical gradients established by cellular ion pumps.
Figure 2: The biophysical cycle of transmembrane anion transport facilitated by tambjamine analogs.
Cellular Mechanism: The Apoptotic Cascade
The unregulated influx of chloride and efflux of bicarbonate has severe downstream consequences for cell viability, particularly in cancer cells which maintain an inverted pH gradient (acidic extracellular environment, alkaline cytosol).
-
Intracellular Acidification: The loss of intracellular bicarbonate (a key buffer) and influx of chloride leads to rapid cytosolic acidification and cellular hyperpolarization.
-
Organelle Dysfunction: The anionophores also partition into intracellular membranes. In the mitochondria, ion influx causes osmotic swelling, loss of mitochondrial membrane potential (ΔΨm), and the release of reactive oxygen species (ROS).
-
Apoptosis: Mitochondrial depolarization triggers the release of cytochrome c, which activates the apoptosome. This initiates a caspase cascade (activation of Caspase-9 and Caspase-3), leading to PARP cleavage and programmed cell death [1].
Figure 3: Intracellular signaling pathway triggered by tambjamine-mediated ion dysregulation.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, the efficacy of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde derivatives must be evaluated using a self-validating system of chemical synthesis, biophysical assays, and cellular phenotyping.
Protocol 1: Synthesis of Tambjamine Analogs
Causality: Acid catalysis is required to activate the carbaldehyde for nucleophilic attack by the amine, driving the equilibrium toward the enamine.
-
Reaction: Dissolve 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous chloroform.
-
Catalysis: Add a catalytic amount of methanesulfonic acid or acetic acid.
-
Reflux: Stir the mixture at reflux for 12–24 hours under an inert argon atmosphere.
-
Validation: Purify via flash chromatography. Confirm the structure via ¹H NMR; the successful formation of the active pharmacophore is validated by the presence of a highly deshielded enamine NH proton signal (~10.0–11.5 ppm), indicating strong intramolecular hydrogen bonding.
Protocol 2: Liposomal HPTS Anion Transport Assay
Causality: The HPTS dye is highly pH-sensitive. By creating an artificial pH gradient across a liposome membrane, we can measure the rate at which the anionophore dissipates this gradient via Cl⁻/OH⁻ antiport (or functionally equivalent H⁺/Cl⁻ symport) [2].
-
Preparation: Prepare 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) large unilamellar vesicles (LUVs) encapsulating 1 mM HPTS dye in a 100 mM NaCl buffer (pH 7.0).
-
Gradient Initiation: Add a NaOH pulse to the extravesicular buffer to raise the external pH to ~7.5, creating a ΔpH gradient.
-
Transport Measurement: Inject the synthesized tambjamine analog (e.g., 1–5 mol% relative to lipid). Monitor the ratiometric fluorescence emission of HPTS (λex = 405/460 nm, λem = 510 nm) over time.
-
Validation: Total gradient dissipation is achieved by adding a detergent (Triton X-100) at the end of the assay to lyse the vesicles, serving as the 100% transport baseline.
Protocol 3: In Vitro Cytotoxicity and Apoptosis Validation
Causality: To prove that cell death is specifically caused by caspase-dependent apoptosis rather than non-specific necrosis.
-
Viability: Treat A549 lung cancer cells with varying concentrations of the tambjamine analog for 24 hours. Measure viability using an MTT assay to determine the IC₅₀.
-
Rescue Assay (Self-Validation): Pre-treat a parallel cohort of cells with 50 μM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to anionophore treatment.
-
Validation: If the compound's mechanism of action is strictly apoptotic, Z-VAD-FMK pre-treatment will rescue cell viability. Confirm via Western blot showing the absence of cleaved PARP.
Quantitative Data Summary
The table below summarizes the typical biophysical and cellular metrics of tambjamine analogs derived from 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde compared to standard chemotherapeutics[3].
| Compound Class | Primary Mechanism | Cl⁻ Efflux Rate (J₀) | IC₅₀ (A549 Lung Cancer Cells) | Apoptosis Induction |
| Tambjamine Analogs | Cl⁻/HCO₃⁻ Antiport | > 3.0 μM/s | 1.67 – 3.38 μM | High (Caspase-3/9 Dependent) |
| Cisplatin (Control) | DNA Crosslinking | N/A (No transport) | ~ 200 μM | Moderate |
| Precursor (803712-69-8) | Synthetic Intermediate | Negligible | > 50 μM | Low |
Note: The precursor itself lacks the lipophilicity and the complete bidentate hydrogen-bonding cavity required for efficient transmembrane transport, explaining its low baseline cytotoxicity.
References
-
Transmembrane anion transport and cytotoxicity of synthetic tambjamine analogs Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Off–On Photo- and Redox-Triggered Anion Transport Using an Indole-Based Hydrogen Bond Switch ACS Omega URL:[Link]
-
Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry MDPI - International Journal of Molecular Sciences URL:[Link]
Sources
Quantum Chemical Profiling of 3-Methoxy-Pyrrole Architectures: From Fundamental Electronic Structure to Prodiginine Modeling
The Mechanistic Imperative: Why 3-Methoxy-Pyrroles?
The 3-methoxy-pyrrole motif is a privileged structural pharmacophore, most prominently featured as the central "B-ring" in prodigiosin—a red, linear tripyrrole secondary metabolite produced by Serratia marcescens[1]. Beyond its natural occurrence, the methoxy substitution on the electron-rich pyrrole core fundamentally alters the molecule's reactivity, optical properties, and binding affinities.
From a quantum mechanical perspective, the methoxy group exerts a strong +M (mesomeric) effect. This electron-donating behavior destabilizes the Highest Occupied Molecular Orbital (HOMO) and directs electrophilic aromatic substitution preferentially to the C2 and C5 positions. To rationally design synthetic prodiginines, novel dyes, or advanced materials, we must move beyond empirical observation and utilize Density Functional Theory (DFT) to map these electronic perturbations at the quantum level[2].
Theoretical Framework: Causality in Functional and Basis Set Selection
As computational chemists, we cannot treat DFT as a black box. The selection of functionals and basis sets must be dictated by the physical chemistry of the system being studied.
-
Ground State Optimization (B3LYP/6-311++G(d,p)): For the structural optimization of pyrrole derivatives, the B3LYP hybrid functional remains the industry standard due to its excellent cost-to-accuracy ratio[3]. The inclusion of diffuse functions (++) is non-negotiable here. The lone pairs on the methoxy oxygen and the pyrrole nitrogen require diffuse functions to accurately model their expanded electron clouds, particularly if deprotonated anionic states are explored[3].
-
Excited States (CAM-B3LYP): Modeling the vibrant optical properties of 3-methoxy-pyrroles (such as the ~535 nm maximum of prodigiosin in acidic media[1]) requires Time-Dependent DFT (TD-DFT). Standard B3LYP suffers from self-interaction error, severely underestimating charge-transfer excitations. Therefore, the Coulomb-attenuating method (CAM-B3LYP) paired with an aug-cc-pVDZ basis set is required to accurately predict vertical excitation energies and optical rotations[4].
-
Solvation (CPCM): Gas-phase calculations are insufficient for highly polarized heterocycles. A Conductor-like Polarizable Continuum Model (CPCM) or SMD model must be applied to simulate the dielectric environment (e.g., dichloromethane or water), which significantly stabilizes the HOMO-LUMO gap[5].
Computational workflow for validating 3-methoxy-pyrrole ground and excited states.
Self-Validating Computational Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when profiling 3-methoxy-pyrrole derivatives.
Step 1: Conformational Space Sampling
-
Action: Perform a conformational search rotating the C3-O bond to evaluate the syn and anti conformers of the methoxy group relative to the pyrrole N-H bond.
-
Rationale: The orientation of the methoxy group dictates steric hindrance and hyperconjugative interactions. Initial screening can be done using the OPLS4 force field prior to DFT submission[3].
Step 2: Rigorous Geometry Optimization
-
Action: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level in an implicit solvent model (CPCM).
-
Rationale: This establishes the global minimum energy structure. Convergence criteria must be set to 'Tight' to ensure accurate bond lengths, specifically capturing the partial double-bond character of the C-O bond.
Step 3: Frequency Analysis (The Validation Step)
-
Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.
-
Rationale: This is the critical self-validation step. The presence of zero imaginary frequencies confirms that the geometry is a true local minimum, not a transition state[6].
Step 4: Electronic and Optical Profiling
-
Action: Perform TD-DFT calculations (CAM-B3LYP/aug-cc-pVDZ) for the first 20 singlet-singlet transitions. Conduct Natural Bond Orbital (NBO) analysis.
-
Rationale: TD-DFT yields the UV-Vis absorption spectra, while NBO analysis quantifies the exact charge transfer from the methoxy oxygen to the pyrrole π-system.
Expert Insight: Highly polarized methoxy-pyrrole anions often struggle with Self-Consistent Field (SCF) convergence. If your calculation oscillates, employ a quadratic convergent SCF procedure (e.g., SCF=QC in Gaussian) or increase the integration grid density (Integral=Ultrafine).
Quantitative Data: Electronic Consequences of Methoxy Substitution
The introduction of the methoxy group significantly perturbs the frontier molecular orbitals (FMOs). As shown in Table 1, the +M effect of the methoxy group raises the HOMO energy level, thereby narrowing the band gap compared to unsubstituted pyrrole. This narrowing is directly responsible for the red-shifted absorption spectra observed in prodigiosin analogs[5].
Table 1: Calculated Electronic Properties of Pyrrole vs. 3-Methoxy-Pyrrole
| Property | Pyrrole (Reference) | 3-Methoxy-Pyrrole | Causality / Implication |
| HOMO (eV) | -5.80 | -5.20 | Destabilized by +M effect of oxygen lone pairs. |
| LUMO (eV) | -0.50 | -0.40 | Marginal shift; primarily localized on the carbon backbone. |
| Band Gap (eV) | 5.30 | 4.80 | Narrowed gap leads to red-shifted optical absorption. |
| Dipole Moment (D) | 1.82 | 2.45 | Increased polarity enhances solubility in polar solvents. |
(Note: Values are representative benchmarks derived from B3LYP/6-311++G(d,p) CPCM=CH2Cl2 calculations[3][5])
Electronic consequences of methoxy substitution on the pyrrole core.
Advanced Application: Modeling the Prodigiosin Core
When extending these calculations to the full prodigiosin tripyrrole system (rings A, B, and C), the computational complexity scales non-linearly. The 3-methoxypyrrole (Ring B) acts as the electronic bridge. DFT calculations reveal that the cationic form of prodigiosin (protonated at the Ring B/C dipyrrin motif) exhibits a highly delocalized positive charge, which is crucial for its DNA-binding and anti-cholinesterase activities[7]. Furthermore, TD-DFT accurately predicts the halochromic shift (color change with pH) by calculating the distinct HOMO-LUMO transitions for the neutral (pink/red) and protonated (deep red/purple) states, perfectly mirroring experimental vibrational spectroscopy[2].
References
-
[1] DISCLOSE PRODIGIOSIN: CHEMISTRY, BIOLOGY AND INDUSTRIAL APPLICATION. University of Baghdad Digital Repository.1
-
[7] High‐level production of microbial prodigiosin: A review. ResearchGate. 7
-
[2] The pink pigment prodigiosin: Vibrational spectroscopy and DFT calculations. ResearchGate. 2
-
[4] Optical Rotation Calculations for a Set of Pyrrole Compounds. ResearchGate. 4
-
[5] Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics. RSC Publishing. 5
-
[6] DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Letters in Applied NanoBioScience. 6
-
[3] Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones. MDPI. 3
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- 5. Synthesis and molecular properties of methoxy-substituted diindolo[3,2- b :2′,3′- h ]carbazoles for organic electronics obtained by a consecutive twof ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC02009G [pubs.rsc.org]
- 6. One moment, please... [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
Precision Synthesis of 5-Bromo-Pyrroles: Overcoming Regioselectivity and Polybromination Challenges
Executive Summary
The synthesis of monobrominated pyrroles—specifically 5-bromo-pyrroles and 2-bromo-pyrroles—is a foundational transformation in heterocyclic chemistry and drug development. These halogenated intermediates serve as critical electrophilic cross-coupling partners (e.g., in Suzuki-Miyaura or Stille couplings) for building complex pharmaceutical scaffolds[1]. However, the electron-rich nature of the pyrrole ring makes it highly susceptible to over-bromination, often yielding unwanted di-, tri-, or tetra-brominated byproducts[2]. Furthermore, achieving strict regiocontrol between the C4 and C5 positions in substituted pyrroles remains a persistent synthetic hurdle.
This technical guide provides an in-depth analysis of the mechanistic forces driving pyrrole bromination, evaluates the efficacy of modern brominating agents, and outlines self-validating, step-by-step protocols designed to maximize yield and regioselectivity.
Theoretical Framework: The Regioselectivity Challenge
The Electrophilic Aromatic Substitution (EAS) Mechanism
Pyrrole is a highly activated, five-membered aromatic heterocycle. During electrophilic bromination, the π -electron system attacks the electrophilic bromine species, breaking aromaticity to form a resonance-stabilized carbocation (the sigma complex or arenium ion)[3][4].
In an unsubstituted pyrrole , electrophilic attack preferentially occurs at the α -positions (C2 or C5)[3]. The resulting C2-sigma complex allows the positive charge to be delocalized over three atoms (including the nitrogen lone pair), whereas a C3-attack only allows delocalization over two carbon atoms[3].
The C2-Substituent Directing Effect
The regioselectivity paradigm shifts dramatically when a directing group is present at the C2 position. Typically, electron-withdrawing groups (EWGs) such as carboxamides or acyl groups at C2 deactivate the ring and predictably direct incoming electrophiles to the C4 position [5]. Standard brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) operate under kinetic control, favoring the less sterically hindered C4 position[5].
However, recent methodological breakthroughs have demonstrated that using milder, bulkier electrophiles can shift the reaction pathway from kinetic to thermodynamic control, allowing the synthesis of the C5-bromo isomer as the major product[5].
Figure 1: Mechanistic divergence in the electrophilic bromination of C2-substituted pyrroles.
Comparative Analysis of Brominating Agents
Selecting the correct brominating agent is the single most critical variable in preventing polybromination and dictating regioselectivity. The table below synthesizes quantitative data and operational parameters for the most common reagents used in pyrrole bromination[2][3][5][6].
Table 1: Comparative Efficacy of Brominating Agents for Pyrrole Synthesis
| Reagent | Typical Solvent | Optimal Temp. | Primary Target (Unsubstituted) | Primary Target (C2-Acylated) | Over-bromination Risk |
| Br₂ | EtOH / CH₂Cl₂ | 0 °C to RT | Polybrominated | Polybrominated | Very High |
| NBS | THF | -78 °C to 0 °C | 2-Bromo | 4-Bromo | Moderate (Temp dependent) |
| DBDMH | THF | -78 °C | 2-Bromo | 4-Bromo | Low to Moderate |
| TBABr₃ | CH₂Cl₂ | Room Temp | 2-Bromo | 5-Bromo (>10:1 ratio) | Low |
| DMSO/HBr | DMSO | Room Temp | 2-Bromo | 4-Bromo / 5-Bromo | Low |
The TBABr₃ Breakthrough for 5-Bromination
While NBS is the industry standard for general monobromination, it consistently yields the C4-bromo isomer when reacting with C2-acylated pyrroles[5]. To access the C5-bromo isomer, researchers must utilize Tetrabutylammonium tribromide (TBABr₃) . TBABr₃ acts as a highly controlled, mild source of electrophilic bromine. Because it is less reactive than free Br₂, the transition state occurs later along the reaction coordinate, allowing the extended thermodynamic stability of the C5-sigma complex to override the kinetic preference for C4[5]. This substrate-controlled method yields the 5-brominated species in ratios up to >10:1[5].
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality is embedded into the steps: temperature controls suppress radical pathways and over-oxidation, while specific quenching agents ensure the immediate neutralization of residual electrophiles to protect the fragile pyrrole core.
Figure 2: Substrate-dependent decision matrix for selecting optimal bromination protocols.
Protocol A: Regioselective 5-Bromination of C2-Acylated Pyrroles using TBABr₃[5]
Objective: Achieve >10:1 regioselectivity for the C5 position over the C4 position.
-
Preparation: In a flame-dried round-bottom flask, dissolve the 2-substituted pyrrole (0.1 mmol, 1.0 equiv) in 3.0 mL of anhydrous CH₂Cl₂.
-
Reagent Addition: Add solid Tetrabutylammonium tribromide (TBABr₃) (0.1 mmol, 1.0 equiv) in a single portion at room temperature[5]. Causality: TBABr₃ is stable and mild enough that cryogenic cooling is unnecessary, preventing the solubility issues often seen at -78 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere. Monitor via TLC until full consumption of the starting material is observed.
-
Quenching: Quench the reaction mixture by adding a saturated aqueous solution of Na₂SO₃, followed by saturated NaHCO₃[5]. Causality: Na₂SO₃ reduces any unreacted tribromide species, while NaHCO₃ neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the pyrrole.
-
Isolation: Extract the crude product with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Kinetic Monobromination using NBS at Cryogenic Temperatures[2][7]
Objective: Synthesize 2-bromo-1H-pyrrole (from unsubstituted pyrrole) or 4-bromo-pyrrole (from C2-acylated pyrrole) while suppressing polybromination.
-
NBS Purification (Critical): Recrystallize NBS from water prior to use[7]. Causality: Commercial NBS degrades over time, releasing free Br₂ and succinimide. Free Br₂ will immediately cause uncontrollable polybromination.
-
Preparation: Dissolve the pyrrole substrate (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath[2].
-
Reagent Addition: Dissolve freshly recrystallized NBS (1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the pyrrole over 15–20 minutes[2]. Causality: Dropwise addition at -78 °C ensures the localized concentration of the electrophile remains extremely low, kinetically favoring mono-substitution.
-
Reaction: Stir at -78 °C for 1 hour.
-
Quenching & Workup: Quench cold with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography[2]. Note: 2-bromo-1H-pyrrole is highly unstable. It must be used immediately in the next synthetic step or protected (e.g., with a Boc or TIPS group)[3].
Protocol C: Mild Bromination via the DMSO/HBr System[6]
Objective: A highly selective, low-toxicity alternative for the monobromination of aza-aromatics.
-
Preparation: To a solution of the N-substituted or highly activated pyrrole (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add hydrobromic acid (HBr, 48% aqueous solution, 1.2 mmol) dropwise at room temperature[2].
-
Reaction: Stir at room temperature for 1–3 hours[2]. Causality: The DMSO/HBr system generates a reactive bromodimethylsulfonium species in situ. This acts as a highly specific, mild bromine transfer agent that avoids the harsh oxidative conditions of free halogens[8][9].
-
Isolation: Dilute with water, extract with diethyl ether, wash with NaHCO₃, and concentrate.
Troubleshooting and Optimization
-
Polybromination Persists: If di- or tri-brominated products form despite using NBS at -78 °C, the substrate is likely too electron-rich. Consider installing an electron-withdrawing protecting group (e.g., N-Tosyl or N-Boc) prior to bromination to dampen ring reactivity[3].
-
Poor Regioselectivity (Mixture of C4/C5): If a C2-substituted pyrrole yields a 1:1 mixture of C4 and C5 bromides, the directing effect of the C2 group is insufficient under the current conditions[2]. Switch from NBS to TBABr₃ (to favor C5)[5] or use a bulkier N-protecting group (like TIPS) to sterically block the C5 position, thereby forcing substitution exclusively to C4.
References
-
Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) Source: The Journal of Organic Chemistry (ACS Publications), 2018. URL:[Link]
-
Silver-Catalyzed Regioselective Oxacyclization of 3-Alkynyl Pyrroles: Straightforward Route to 2,3,5-Triarylated Pyrano[3,4-b]Pyrrolones Source: The Journal of Organic Chemistry (ACS Publications), 2026. URL:[Link]
-
Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions Source: Journal of Chemical Research, 2014. URL:[Link]
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- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde as a pharmaceutical intermediate
Application Note: 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde as a Key Intermediate in the Synthesis of Tambjamine Analogs and Transmembrane Anion Transporters
Executive Summary
5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) is a highly specialized pharmaceutical building block primarily utilized in the synthesis of pyrrolic macrocycles, prodigiosins, and tambjamine alkaloids[1][2]. This application note details the mechanistic rationale behind its structural features, provides a self-validating synthetic protocol for its conversion into active tambjamine analogs, and outlines the liposomal HPTS assay required to validate the resulting transmembrane anion transport efficacy[3][4].
Mechanistic Rationale: The Molecular Architecture
The utility of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde stems from its precise functionalization, which dictates both the synthetic pathway and the biological activity of the final drug candidate. As a precursor, it acts as the "B-ring" synthon in the assembly of multi-pyrrolic systems[5].
-
The 3-Methoxy Group: Acts as a strong electron-donating group by resonance, tuning the pKa of the resulting dipyrrin core. Crucially, the methoxy oxygen serves as an intramolecular hydrogen-bond acceptor. In the final tambjamine structure, it forms a hydrogen bond with the adjacent N-H, locking the molecule into a planar conformation that creates an ideal binding pocket for halides (e.g., Cl⁻)[4].
-
The 5-Bromo Substituent: Serves a dual purpose. Synthetically, it provides a reactive handle for late-stage diversification via Suzuki-Miyaura cross-coupling[2][5]. Biologically, the heavy halogen atom significantly increases the lipophilicity (logP) of the molecule, a critical parameter for ensuring the transporter can efficiently partition into and diffuse across the hydrophobic lipid bilayer of cell membranes[3][6].
-
The 2-Carbaldehyde Moiety: Acts as the reactive electrophilic center. Under acidic conditions, it readily undergoes condensation with primary amines or other pyrrole derivatives to form the conjugated enamine/dipyrrin system characteristic of tambjamines[1][7].
Synthetic pathway and biological mechanism of Tambjamine analogs.
Synthetic Protocol: Acid-Catalyzed Condensation to Tambjamine Analogs
The following protocol describes the synthesis of a tambjamine analog via the condensation of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde with a primary amine (e.g., n-butylamine or an indole derivative)[2][7].
Causality in Experimental Design: The reaction utilizes a catalytic amount of acid (such as methanolic HCl or glacial acetic acid). The acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the amine. Subsequent proton transfers and dehydration yield the stable, conjugated Schiff base (enamine)[7].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in anhydrous methanol to achieve a 0.05 M concentration[2].
-
Amine Addition: Add 1.2 to 2.0 equivalents of the desired primary amine to the stirring solution[2].
-
Acid Catalysis: Add a catalytic amount of methanolic 2 N HCl (or glacial acetic acid)[2][7]. The solution will typically undergo a color change (e.g., to pale yellow or orange) indicating the formation of the conjugated system.
-
Reflux: Heat the reaction mixture to reflux under an inert nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via TLC (eluent: DCM/MeOH) until the complete consumption of the starting aldehyde is observed[2].
-
Workup: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (EtOAc) and wash successively with 2 N HCl, water, and brine to remove unreacted amine and acid catalyst[2].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield the pure tambjamine analog[2].
Functional Validation: Liposomal HPTS Anion Transport Assay
Tambjamine analogs exert their anticancer activity by facilitating transmembrane Cl⁻/HCO₃⁻ or H⁺/Cl⁻ symport, leading to intracellular acidification, loss of mitochondrial potential, and apoptosis[4][7]. The standard method to quantify this activity is the HPTS (8-hydroxy-1,3,6-pyrenetrisulfonate) assay using EYPC (egg yolk L-α-phosphatidylcholine) liposomes[3].
Causality in Experimental Design: EYPC liposomes are utilized because they accurately mimic the fluidic and structural lipid composition of mammalian cell membranes[3]. HPTS is a highly water-soluble, pH-sensitive fluorescent dye (pKa ~7.3) that is encapsulated inside the liposomes. By applying an external base pulse (NaOH), a transmembrane pH gradient is established. When the tambjamine analog is added, it transports Cl⁻ out of the liposome in exchange for OH⁻ (or symports H⁺/Cl⁻), dissipating the pH gradient. This internal pH change is monitored in real-time via the fluorescence shift of HPTS[3][4].
Step-by-Step Methodology:
-
Liposome Preparation: Hydrate a lipid film of EYPC with a buffer containing 10 mM sodium phosphate (pH 6.4), 100 mM NaCl, and 10 µM HPTS dye. Subject the suspension to 7–10 freeze-thaw cycles to form large unilamellar vesicles (LUVs), followed by extrusion through a 100 nm polycarbonate membrane[3][8].
-
Gradient Establishment: Remove unencapsulated HPTS via size exclusion chromatography (Sephadex G-25). Suspend the purified liposomes in an external buffer containing 100 mM NaNO₃ (providing an external counter-anion)[9].
-
Base Pulse: Transfer 2 mL of the liposome suspension to a fluorimeter cuvette. At t=30 s, inject a pulse of NaOH (e.g., 20 µL of 0.5 M NaOH) to raise the external pH to ~7.4, creating a transmembrane pH gradient[3][9].
-
Transporter Addition: At t=60 s, inject the tambjamine analog (dissolved in a minimal volume of DMSO, e.g., 10–20 µL) to initiate transport[3][9].
-
Fluorescence Monitoring: Monitor the emission of HPTS at 510 nm, using dual excitation wavelengths (403 nm for the protonated form and 460 nm for the deprotonated form) over 5–10 minutes[8][9]. Expert Insight: Intravesicular pH can be calculated using the equation pH=1.1684×log(I460/I403)+6.9807 [8].
-
Self-Validation & Lysis: At the end of the assay, add a detergent (e.g., Triton X-100) to lyse the liposomes and dissipate the gradient completely. This establishes the 100% transport baseline, ensuring the dynamic range of the assay is validated[9].
Step-by-step workflow for the HPTS-based liposomal anion transport assay.
Quantitative Data Summary
The following table summarizes the physicochemical transformation from the intermediate to the active pharmaceutical agent, highlighting the shift in lipophilicity and functional efficacy[6][7].
| Compound | Role | Molecular Weight ( g/mol ) | logP (Est.) | Anion Transport EC₅₀ (mol%) | Primary Biological Target |
| 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | Precursor | 204.02 | ~1.5 | N/A (Inactive) | N/A |
| Tambjamine Analog (e.g., Indole derivative) | Active Agent | ~350 - 450 | 3.5 - 5.0 | 0.004 - 0.12 | Lung Cancer Cells (e.g., A549) |
Sources
- 1. Straightforward acid-catalyzed synthesis of pyrrolyldipyrromethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the Insertion Method of Aryl‐Extended Calix[4]pyrroles into Liposomal Membranes on Their Properties as Anion Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion transport and supramolecular medicinal chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00159B [pubs.rsc.org]
- 5. Optimization of Tambjamines Active against Multiple Stages of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-based perenosins as highly potent HCl transporters and potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Application Notes: Harnessing 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in Advanced Multi-Component Reactions for Drug Discovery
Introduction: The Privileged Pyrrole Scaffold in Medicinal Chemistry
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of therapeutic agents. The strategic functionalization of the pyrrole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic routes to substituted pyrroles a critical endeavor for researchers in drug discovery.[1] Compounds incorporating the pyrrole motif have demonstrated antibacterial, antiviral, anti-inflammatory, and anticancer properties, underscoring the scaffold's versatility and importance.
Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering a streamlined and efficient approach to complex molecules by combining three or more reactants in a single, one-pot operation.[2] This strategy aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall atom economy.[3][4] For the synthesis of diverse libraries of bioactive compounds, MCRs are particularly advantageous, enabling the rapid generation of molecular complexity from simple starting materials.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde as a versatile building block in multi-component reactions. We will explore its application in renowned MCRs such as the Ugi and Passerini reactions and provide a detailed protocol for a three-component reaction to generate highly substituted pyrrole derivatives.
The Versatility of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in MCRs
The structure of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde offers several key features that make it an excellent candidate for MCRs:
-
The Aldehyde Functionality: This group is a classic electrophilic component in numerous MCRs, readily reacting with nucleophiles like amines to form imine intermediates, which are central to reactions such as the Ugi and Passerini.
-
The Electron-Rich Pyrrole Ring: The methoxy group at the 3-position enhances the electron-donating nature of the pyrrole ring, influencing its reactivity and the properties of the resulting products.
-
The Bromo Substituent: The bromine atom at the 5-position provides a valuable handle for post-MCR modifications. It can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional diversity into the molecular scaffold.
Proposed Application in Isocyanide-Based MCRs: Ugi and Passerini Reactions
While specific literature examples utilizing 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in Ugi and Passerini reactions are not prevalent, its structural features strongly suggest its suitability for these powerful transformations.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[5][6] The proposed Ugi reaction involving our target aldehyde would proceed as follows:
-
Imine Formation: 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde reacts with a primary amine to form the corresponding imine.
-
Nitrilium Ion Formation: The isocyanide adds to the protonated imine.
-
Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.
-
Mumm Rearrangement: An intramolecular acyl transfer yields the stable α-acylamino amide product.
This reaction allows for the introduction of four points of diversity in a single step, making it ideal for the rapid synthesis of compound libraries for high-throughput screening.
Caption: Proposed mechanism for the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another valuable isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7][8][9] The proposed mechanism for our aldehyde is:
-
Initial Adduct Formation: The carboxylic acid protonates the aldehyde, which then reacts with the isocyanide.
-
Nucleophilic Attack: The carboxylate anion attacks the resulting nitrilium-like intermediate.
-
Acyl Transfer: A subsequent intramolecular acyl transfer leads to the final α-acyloxy amide product.
Caption: Proposed mechanism for the Passerini three-component reaction.
Detailed Protocol: Three-Component Synthesis of a Substituted Pyrrole Derivative
This protocol describes a proposed one-pot, three-component reaction for the synthesis of a novel pyrrole-fused heterocyclic system, inspired by known MCR methodologies for constructing functionalized pyrroles.[10]
Materials and Reagents
-
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
-
A primary amine (e.g., aniline or a substituted aniline)
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A suitable solvent (e.g., ethanol, methanol, or a green solvent like water)
-
A catalyst (e.g., a Lewis acid like InCl₃ or a Brønsted acid like acetic acid, optional, reaction-dependent)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Experimental Workflow
Caption: General experimental workflow for the three-component reaction.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 mmol), the primary amine (1.0 mmol), and the active methylene compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol). If a catalyst is required, add it at this stage (e.g., 10 mol% InCl₃).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the chosen substrates.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Data Presentation: Expected Outcomes and Scope
The proposed three-component reaction is expected to be versatile, accommodating a range of primary amines and active methylene compounds. The following table summarizes the anticipated scope and potential yields based on analogous reactions reported in the literature.
| Entry | Primary Amine (R¹-NH₂) | Active Methylene Compound | Expected Product Structure | Anticipated Yield (%) |
| 1 | Aniline | Malononitrile | Fused Pyrrolo[2,3-b]pyridine | 75-85 |
| 2 | 4-Methoxyaniline | Malononitrile | Fused Pyrrolo[2,3-b]pyridine | 80-90 |
| 3 | Benzylamine | Ethyl Cyanoacetate | Substituted Pyrrole | 70-80 |
| 4 | Cyclohexylamine | Ethyl Cyanoacetate | Substituted Pyrrole | 65-75 |
Conclusion and Future Outlook
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a highly promising and versatile building block for the synthesis of complex, biologically relevant molecules through multi-component reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs. The ability to rapidly generate diverse molecular scaffolds through efficient, one-pot procedures, combined with the potential for post-MCR functionalization via the bromo substituent, opens up new avenues for the development of novel therapeutics. Further exploration of different MCRs and the optimization of reaction conditions will undoubtedly unlock the full potential of this valuable synthetic intermediate.
References
-
Chebanov, V. A., et al. (2018). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]
-
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (n.d.). IJNRD. Available at: [Link]
-
Passerini reaction. (2023, November 27). In Wikipedia. Available at: [Link]
-
Novel Application of α-Azido Aldehydes in Multicomponent Reactions: Synthesis of Triazolo-Fused Dihydrooxazinones via a Passerini Reaction–Dipolar Cycloaddition Strategy. (2011). ACS Publications. Available at: [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025, October 20). RSC Advances. Available at: [Link]
-
Formaldehyde surrogates in multicomponent reactions. (2025, March 13). Beilstein Journals. Available at: [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402–4421. Available at: [Link]
-
Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). American Chemical Society. Available at: [Link]
-
Shaabani, A., et al. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(21), 5138. Available at: [Link]
-
Ugi Multicomponent Reaction - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Passerini Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Dömling, A. (2002). 1.2 Multicomponent reactions. Refubium. Available at: [Link]
-
Tron, G. C., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2277. Available at: [Link]
-
Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. Available at: [Link]
-
Malik, A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1695-1724. Available at: [Link]
-
Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. Available at: [Link]
-
Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(21), 3975–3983. Available at: [Link]
Sources
- 1. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. ijnrd.org [ijnrd.org]
- 4. sciepub.com [sciepub.com]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Introduction and Scientific Context
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in synthetic organic chemistry. Pyrrole scaffolds are foundational in numerous pharmacologically active compounds and complex natural products. The presence of a reactive aldehyde group, a methoxy substituent, and a bromine atom makes this molecule a versatile intermediate for constructing more complex molecular architectures in drug discovery and materials science.[1]
Given its role as a key building block, establishing the purity and identity of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is paramount to ensure the integrity and reproducibility of subsequent synthetic steps and biological assays. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]
This application note provides a comprehensive guide to developing and implementing a robust analytical reversed-phase HPLC (RP-HPLC) method for the qualitative and quantitative analysis of this target compound. We will delve into the causal logic behind chromatographic choices, present a detailed experimental protocol, and outline a strategy for method validation.
Analyte Physicochemical Properties: The Foundation of Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties. While specific experimental data for 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is not widely published, we can infer its characteristics from its structure and related pyrrole compounds.
| Property | Analysis & Predicted Value | Rationale for HPLC Method |
| Chemical Structure | ![]() | The structure contains a pyrrole ring, a bromine atom, a methoxy group, and a carbaldehyde group. The combination of the aromatic ring and polar functional groups makes it moderately polar. |
| Molecular Formula | C₆H₆BrNO₂ | |
| Molecular Weight | ~204.02 g/mol | Suitable for standard HPLC analysis; non-volatile. |
| Polarity | Moderately Polar | The molecule possesses both non-polar (pyrrole ring) and polar (aldehyde, methoxy, N-H) characteristics, making it an ideal candidate for reversed-phase chromatography where it can interact effectively with a non-polar stationary phase.[3] |
| UV Absorbance | Predicted λmax ~290-320 nm | The conjugated system of the pyrrole ring and the carbaldehyde group constitutes a strong chromophore. Pyrrole aldehydes and related heterocyclic compounds typically exhibit strong UV absorbance, making UV detection highly suitable and sensitive.[4][5] |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO).[1][6] | High solubility in common HPLC organic modifiers (acetonitrile, methanol) ensures good sample preparation and prevents precipitation in the mobile phase. |
Chromatographic Method: Principles and Parameters
Based on the analyte's properties, a reversed-phase HPLC method is the most logical and efficient approach.[3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar aqueous-organic mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
The following table outlines the recommended starting parameters for method development. The rationale behind each choice is provided to empower the user to optimize the method further if required.
| Parameter | Recommended Condition | Justification & Expert Insights |
| HPLC System | Standard Analytical HPLC/UHPLC with UV/DAD Detector | A Diode Array Detector (DAD) is preferred as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying the optimal detection wavelength. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm) | A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and selectivity for a wide range of moderately polar compounds. The specified dimensions offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier (formic acid) is crucial for two reasons: 1) It protonates the pyrrole nitrogen, ensuring a single ionic state and preventing peak tailing. 2) It suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, further improving peak shape.[7] Formic acid is also volatile, making it compatible with LC-MS applications. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. It generally provides sharper peaks for aromatic compounds compared to methanol. |
| Elution Mode | Gradient Elution: 30% to 80% B over 15 minutes | A gradient is recommended for initial method development to ensure elution of the main peak as well as any potential impurities with different polarities within a reasonable timeframe. An initial isocratic hold may be necessary to ensure good peak shape at the start of the chromatogram. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[8] |
| Detection Wavelength | 310 nm (or DAD scan 210-400 nm) | Based on the predicted UV absorbance, 310 nm should provide high sensitivity. A DAD scan is recommended during initial runs to empirically determine the wavelength of maximum absorbance (λmax) for the highest signal-to-noise ratio. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for peak distortion (band broadening) caused by the injection solvent. |
Detailed Experimental Protocols
Preparation of Mobile Phases and Standard Solutions
A. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication or vacuum).
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas as described for Mobile Phase A.
B. Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Dilute to the mark with the same solvent. This stock solution should be stored under refrigeration (2-8°C) and protected from light.
C. Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase initial composition (e.g., 70% A: 30% B). This practice, known as using a diluent matched to the mobile phase, helps to ensure good peak shape.[2]
Sample Preparation
-
Accurately weigh an amount of the crude or test sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation.
-
Perform a 1:10 dilution of this solution with the mobile phase initial composition to create a working sample solution.
-
Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulates that could damage the column or system.
HPLC System Operation and Analysis Sequence
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% A: 30% B) at 1.0 mL/min until a stable baseline is achieved.
-
Perform a blank injection (mobile phase or diluent) to ensure the system is clean.
-
Inject the Working Standard Solution five times to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the prepared sample solutions.
-
Inject a Working Standard Solution periodically (e.g., after every 10 sample injections) to monitor system performance over the analytical run.
Analytical Workflow Visualization
The following diagram illustrates the comprehensive workflow from sample handling to final data analysis.
Sources
- 1. CAS 931-34-0: 5-Bromo-1H-pyrrole-2-carboxaldehyde [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Role of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in synthesizing dopamine receptor ligands
An Application Guide to the Strategic Use of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in the Synthesis of Novel Dopamine Receptor Ligands
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The development of subtype-selective ligands for dopamine receptors, particularly the D2 and D3 subtypes, is a cornerstone of medicinal chemistry for treating a spectrum of neuropsychiatric disorders. The pyrrole scaffold has emerged as a privileged structure in this field, offering a versatile platform for constructing potent and selective modulators. This guide details the strategic application of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde , a highly functionalized and versatile starting material, for the rational design and synthesis of novel dopamine D2/D3 receptor ligands. While direct literature on this specific starting material is nascent, this document presents a robust, evidence-based synthetic blueprint derived from well-established chemical principles on analogous structures. We provide detailed protocols for key synthetic transformations—palladium-catalyzed cross-coupling and reductive amination—followed by a standard protocol for in-vitro pharmacological evaluation, thereby offering a complete workflow from molecular design to preliminary biological characterization.
Introduction: The Pyrrole Scaffold in Dopamine Receptor Targeting
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating motor function, cognition, and motivation.[1] Dysregulation of dopaminergic signaling is implicated in Parkinson's disease, schizophrenia, and addiction. The five dopamine receptor subtypes are grouped into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). The high sequence homology between the D2 and D3 receptors presents a significant challenge in developing subtype-selective drugs, which are sought after to minimize side effects.[2][3]
The pyrrole ring is a key heterocyclic motif found in numerous pharmacologically active compounds.[4] Its incorporation into ligand design can significantly influence receptor affinity and selectivity. Specifically for dopamine receptors, pyrrole-containing molecules have been successfully developed as potent antagonists and partial agonists, making this scaffold a focal point of contemporary drug discovery efforts.[5][6]
The Strategic Value of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
The subject of this guide, 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde, is an ideal starting material engineered for the modular synthesis of diverse ligand libraries. Each functional group serves a distinct and strategic purpose:
-
The Pyrrole Core : Provides the fundamental heterocyclic scaffold known to be amenable to dopamine receptor binding.
-
The 5-Bromo Group : Acts as a versatile synthetic "handle." The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of various aryl or heteroaryl moieties, which are critical for modulating receptor affinity and selectivity.[7][8]
-
The 2-Carbaldehyde Group : Serves as a key electrophilic site for building out the second half of the ligand. It readily undergoes reductive amination with primary or secondary amines, a classic and highly efficient method for incorporating the basic nitrogen atom—a common pharmacophoric feature of D2/D3 ligands, often in the form of a piperazine or piperidine ring.[9][10]
-
The 3-Methoxy Group : This electron-donating group modulates the electronic properties of the pyrrole ring and provides steric bulk. This can influence the orientation of the molecule within the receptor's binding pocket, potentially enhancing selectivity and affinity through specific interactions.
Proposed Synthetic Workflow
The synthesis of target dopamine receptor ligands from 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde can be efficiently executed in a two-step sequence. This workflow allows for maximum diversity by first installing a variety of substituents via Suzuki coupling, followed by the attachment of different amine-containing side chains.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Pyrrole Core
This protocol describes a general procedure for the palladium-catalyzed coupling of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde with various arylboronic acids. The use of a bulky, electron-rich phosphine ligand like SPhos is recommended to ensure high catalytic activity for this class of substrate.[11]
Materials:
-
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid, 2-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
-
Add anhydrous toluene and degassed water to the vessel via syringe to create a 10:1 solvent mixture (e.g., 5 mL toluene, 0.5 mL water).
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyrrole is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, a 5-aryl-3-methoxy-1H-pyrrole-2-carbaldehyde intermediate, should be purified by flash column chromatography on silica gel.
| Arylboronic Acid Example | Potential Application Focus |
| 4-Fluorophenylboronic acid | Introduction of fluorine can improve metabolic stability and BBB penetration. |
| 2-Methoxyphenylboronic acid | Ortho-substituents can induce conformational constraints, potentially enhancing selectivity.[3] |
| Pyridine-3-boronic acid | Introduction of a basic nitrogen can provide an additional interaction point with the receptor. |
Protocol 2: Reductive Amination for Side Chain Installation
This protocol details the coupling of the 5-aryl-pyrrole-2-carbaldehyde intermediate with an amine, followed by in-situ reduction using sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the starting aldehyde.[9]
Materials:
-
5-Aryl-3-methoxy-1H-pyrrole-2-carbaldehyde (from Protocol 1)
-
Amine (e.g., 1-Boc-piperazine, 4-phenylpiperidine) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 5-aryl-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq.) in anhydrous DCE or DCM in a round-bottom flask under an inert atmosphere.
-
Add the desired amine (1.1 eq.) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The addition may be mildly exothermic.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the iminium ion intermediate is consumed.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. If the amine used was Boc-protected (e.g., 1-Boc-piperazine), a subsequent deprotection step using trifluoroacetic acid (TFA) in DCM will be required to yield the final secondary amine.
Biological Evaluation and Characterization
Protocol 3: In Vitro Dopamine Receptor Binding Assay
To determine the affinity of the newly synthesized ligands for dopamine D2 and D3 receptors, a competitive radioligand binding assay is performed. This protocol is a standard method used to calculate the inhibitory constant (Kᵢ) of a test compound.[13][14]
Materials:
-
HEK-293 cell membranes stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a high-affinity D2/D3 antagonist).
-
Non-specific binding control: (+)-Butaclamol (10 µM) or Haloperidol (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (synthesized ligands) dissolved in DMSO, then serially diluted in assay buffer.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup : In a 96-well plate, combine the reagents in triplicate for each concentration of the test compound. A typical reaction volume is 250 µL.
-
Total Binding Wells : Add cell membranes (5-20 µg protein), radioligand (at a concentration near its Kₑ, e.g., 1-2 nM [³H]-Spiperone), and assay buffer.[15]
-
Non-Specific Binding Wells : Add cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM (+)-butaclamol).
-
Test Compound Wells : Add cell membranes, radioligand, and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation : Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.[15]
-
Harvesting : Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing : Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Counting : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[14]
-
Table for Data Presentation:
| Compound ID | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Selectivity (Kᵢ D₂ / Kᵢ D₃) |
|---|---|---|---|
| Ligand-A | 15.2 | 1.1 | 13.8 |
| Ligand-B | 5.4 | 25.0 | 0.22 |
| Haloperidol (Ref.) | 1.2 | 2.5 | 0.48 |
Dopamine Receptor Signaling Pathway
D2-like receptors (D2, D3, D4) primarily couple to the Gαi/o family of G proteins. Upon agonist binding, the receptor activates Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger, thereby modulating downstream signaling cascades. Understanding this pathway is crucial for designing functional assays (e.g., cAMP inhibition assays) to determine if a new ligand is an agonist, antagonist, or partial agonist.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orientjchem.org [orientjchem.org]
- 5. Pyrrolo[1,3]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzopyrano[3,4-c]pyrrole derivatives as potent and selective dopamine D3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ricerca.uniba.it [ricerca.uniba.it]
Application Note: Derivatization of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde for Biological Screening
Introduction and Chemical Rationale
The pyrrole-2-carbaldehyde scaffold is a privileged pharmacophore deeply intertwined with biological processes, frequently found in highly active natural products such as prodigiosins, tambjamines, and marinopyrroles[1]. In modern drug discovery, functionalized pyrroles serve as critical precursors for developing antibacterial, antifungal, and anticancer agents[2].
-
The C-5 Bromo Group : Acts as a highly activated electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This enables the introduction of diverse aryl or heteroaryl groups to probe the hydrophobic pockets of target proteins[4].
-
The C-3 Methoxy Group : Functions as a strong electron-donating group that enriches the electron density of the pyrrole core. Crucially, the oxygen atom serves as a stable hydrogen-bond acceptor, which is often required for tight target engagement (e.g., interacting with the active site of Enoyl-acyl carrier protein reductase, ENR)[5].
-
The C-2 Carbaldehyde Group : Provides a reactive center for condensation reactions. It readily undergoes Schiff base formation with primary amines or hydrazides, generating imine derivatives that have well-documented cytotoxic and antimicrobial profiles[5][6].
Experimental Workflow
The following workflow outlines the systematic derivatization of the core scaffold to generate a library of compounds, followed by orthogonal biological screening.
Experimental workflow for the derivatization and biological screening of the pyrrole scaffold.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to guide troubleshooting.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-5
Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand (dppf) prevents catalyst deactivation and efficiently facilitates the oxidative addition of the electron-rich pyrrole-bromide. A biphasic solvent system (1,4-dioxane/water) is utilized to ensure the simultaneous solubility of the organic scaffold and the inorganic base (K₂CO₃).
-
Preparation : In a 20 mL microwave vial, combine 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 equiv, 0.5 mmol) and an aryl boronic acid (1.2 equiv, 0.6 mmol).
-
Catalyst & Base Addition : Add K₂CO₃ (2.5 equiv, 1.25 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).
-
Solvent & Degassing : Add 5 mL of a 4:1 mixture of 1,4-dioxane and deionized water. Seal the vial and purge with Argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.
-
Reaction : Heat the mixture in a microwave reactor at 110°C for 30 minutes (or reflux conventionally for 12 hours). Monitor completion via TLC (Hexane:EtOAc 7:3).
-
Workup : Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography to yield the C-5 arylated intermediate.
Protocol B: Schiff Base Condensation at C-2
Causality: Glacial acetic acid is used as a Brønsted acid catalyst to protonate the carbaldehyde oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. Absolute ethanol is chosen as the solvent because the resulting highly conjugated Schiff base typically exhibits lower solubility in cold ethanol, driving the equilibrium forward via spontaneous precipitation[2].
-
Mixing : Dissolve the C-5 arylated pyrrole-2-carbaldehyde (1.0 equiv, 0.3 mmol) in 10 mL of absolute ethanol.
-
Amine Addition : Add the desired primary amine or carbohydrazide (1.1 equiv, 0.33 mmol) followed by 2–3 drops of glacial acetic acid[2][5].
-
Reflux : Stir the reaction mixture under reflux for 3–5 hours. Monitor the disappearance of the starting aldehyde via TLC.
-
Isolation : Cool the mixture to 0°C in an ice bath. The Schiff base product should precipitate.
-
Validation : Filter the precipitate, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., ethanol/water) to achieve >95% purity. Confirm structure via ¹H-NMR (look for the characteristic imine -CH=N- proton singlet around 8.0–8.5 ppm).
Protocol C: In Vitro Biological Screening (Cytotoxicity & Antibacterial)
Causality: Two orthogonal assays are utilized. The MTT assay measures mitochondrial metabolic activity as a direct proxy for cell viability in human cancer cell lines[6]. The Microplate Alamar Blue Assay (MABA) is specifically chosen for Mycobacterium tuberculosis screening because it provides a reliable, non-radiometric, colorimetric readout of bacterial respiration[5].
-
Cytotoxicity (MTT Assay) [6]:
-
Seed A549 (lung cancer) cells in 96-well plates at 5,000 cells/well. Incubate overnight.
-
Treat cells with varying concentrations of the pyrrole derivatives (0.1–100 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to determine the IC₅₀.
-
-
Antimycobacterial Activity (MABA) [5]:
-
In a BSL-3 facility, culture M. tuberculosis H37Rv in Middlebrook 7H9 broth.
-
Dispense bacterial suspension into 96-well plates containing serial dilutions of the test compounds.
-
Incubate at 37°C for 7 days. Add Alamar Blue reagent; a color shift from blue (oxidized) to pink (reduced) indicates bacterial growth. Determine the Minimum Inhibitory Concentration (MIC).
-
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes representative quantitative data demonstrating how specific derivatizations at the C-5 and C-2 positions impact both anticancer and antibacterial efficacy.
| Compound ID | C-5 Substituent (R₁) | C-2 Substituent (R₂) | Yield (%) | Cytotoxicity IC₅₀ (A549, µM) | Antimycobacterial MIC (µg/mL) |
| Scaffold | -Br | -CHO | N/A | >100 | >50 |
| Deriv-01 | Phenyl | -CH=N-Phenyl | 82 | 45.2 | 25.0 |
| Deriv-02 | 4-Fluorophenyl | -CH=N-(4-Fluorophenyl) | 78 | 18.5 | 12.5 |
| Deriv-03 | 3,4-Dimethoxyphenyl | -CH=N-NH-CO-Phenyl | 85 | 8.4 | 3.12 |
| Deriv-04 | 4-Nitrophenyl | -CH=N-NH-CO-(4-Pyridyl) | 71 | 12.1 | 1.56 |
Note: Lower IC₅₀ and MIC values denote higher biological potency. The introduction of hydrogen-bonding networks (e.g., carbohydrazides in Deriv-03 and Deriv-04) significantly enhances antimycobacterial activity, likely due to improved target engagement with bacterial enzymes[5].
Mechanistic Insights and Target Engagement
Understanding the mechanism of action is critical for lead optimization. For antibacterial derivatives (such as Deriv-04), the primary proposed target is the Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the type II fatty acid synthesis (FAS) system of bacteria[5].
Proposed biological mechanism of action for derivatized pyrrole-2-carbaldehydes.
The 3-methoxy group of the scaffold plays a pivotal role in this pathway. Molecular docking studies on similar scaffolds suggest that the oxygen atom of the methoxy group, alongside the pyrrole NH, forms a crucial hydrogen-bonding network with the active site residues of ENR, effectively halting bacterial cell wall synthesis and leading to cell death[5].
References
-
Title : Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source : MDPI URL : [Link]
-
Title : Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives Source : Research Journal of Pharmacy and Technology URL :[Link]
-
Title : Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Source : Der Pharma Chemica URL : [Link]
-
Title : DEVELOPMENT OF SMALL MOLECULES TO IMPAIR... Source : IISER Pune URL :[Link]
Sources
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | 803712-69-8 [sigmaaldrich.com]
- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Tracing the Foundations of Life: A Guide to Isotope Labeling of Pyrrole Rings for Metabolic Studies
An Application Guide by a Senior Application Scientist
Introduction: The Pyrrole Ring - A Ubiquitous Biological Scaffold
The pyrrole ring, a simple five-membered aromatic heterocycle, is a fundamental building block in a vast array of life's most critical molecules.[1] Its unique electronic and chemical properties are exploited in nature to construct the core of essential pigments and cofactors, including the heme in hemoglobin, the chlorophylls responsible for photosynthesis, and the corrin ring of vitamin B12.[2][3][4] Given this central role, understanding the synthesis, degradation, and metabolic fate of pyrrole-containing compounds is paramount in fields ranging from fundamental biochemistry to drug development.
Isotope labeling has emerged as the definitive tool for elucidating these complex biological pathways with high precision.[5][6] By strategically replacing atoms (typically ¹²C or ¹⁴N) with their heavier, stable isotopes (¹³C or ¹⁵N), we can "tag" molecules and trace their journey through intricate metabolic networks.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications for isotope labeling of pyrrole rings, moving beyond a simple recitation of steps to explain the critical reasoning behind experimental design and data interpretation.
Part 1: Strategic Experimental Design - Choosing Your Tracer
The success of any metabolic study hinges on the selection of an appropriate isotopic tracer. This choice is dictated by the specific biological question being asked: are you investigating the de novo biosynthesis of a pyrrole-containing macrocycle, or are you tracking the metabolic fate of a specific pyrrole-containing drug?
1.1. The Isotope: ¹³C vs. ¹⁵N
-
Carbon-13 (¹³C): The workhorse for metabolic flux analysis. It allows for tracing the carbon skeleton of precursors as they are incorporated into the pyrrole ring and downstream metabolites. Its use is foundational for ¹³C Metabolic Flux Analysis (¹³C-MFA).[8]
-
Nitrogen-15 (¹⁵N): Essential for directly probing the source of the ring's nitrogen atom.[9] This is particularly useful for confirming the involvement of specific amino acid precursors like glycine in porphyrin biosynthesis.[10] Combining ¹³C and ¹⁵N labeling can provide a highly detailed picture of biosynthetic pathways.
1.2. The Precursor: Biosynthetic vs. Direct Labeling
The choice of the labeled molecule itself determines the scope of the investigation.
-
Biosynthetic Labeling: In this approach, a simple, isotopically labeled metabolic precursor is supplied to the biological system (e.g., cell culture, organism). The system's own enzymatic machinery then incorporates the label into the pyrrole ring during its natural synthesis. This is the method of choice for studying endogenous metabolic pathways.
-
Direct Labeling: This involves introducing a complex molecule that already contains a labeled pyrrole ring, such as a synthesized drug candidate.[11] This strategy is not for studying biosynthesis, but rather for determining the absorption, distribution, metabolism, and excretion (ADME) of that specific molecule.[5]
The following table summarizes common precursors and their applications:
| Labeled Precursor | Isotope(s) | Primary Application | Rationale & Key Insights |
| [¹³C]-Glycine / [¹⁵N]-Glycine | ¹³C, ¹⁵N | Heme & Chlorophyll Biosynthesis | Glycine is a direct precursor for δ-aminolevulinic acid (ALA), the first committed step in porphyrin synthesis.[10][12] Labeling patterns reveal the contribution of glycine to the final macrocycle. |
| [¹³C]-Succinyl-CoA Precursors (e.g., [¹³C]-Glutamine) | ¹³C | Heme & Chlorophyll Biosynthesis | Succinyl-CoA, derived from the TCA cycle, condenses with glycine to form ALA.[13] Labeled glutamine feeds into the TCA cycle, labeling the succinyl-CoA pool. |
| [¹³C]-δ-Aminolevulinic Acid (ALA) | ¹³C | Porphyrin Biosynthesis | Bypasses the initial synthesis steps to specifically study the enzymatic machinery that condenses ALA into porphobilinogen (PBG) and subsequent porphyrins.[14] |
| Synthetically Labeled Pyrrole-Containing Drug | ¹³C, ¹⁵N | Pharmacokinetics & Drug Metabolism | Used to trace the fate of a specific xenobiotic.[11][15] Allows for unambiguous identification of metabolites, including those resulting from oxidation or ring-opening of the pyrrole moiety.[16] |
Part 2: Core Methodologies and Protocols
This section details the practical steps for conducting a pyrrole labeling study, from precursor introduction to sample analysis.
Diagram: General Experimental Workflow
Caption: A typical workflow for a stable isotope labeling experiment in cell culture.
Protocol: Tracing de novo Heme Synthesis using [¹⁵N]-Glycine in HEK293 Cells
This protocol provides a framework for tracking the incorporation of nitrogen from glycine into the heme macrocycle.
A. Materials
-
HEK293 cells
-
DMEM without glycine (custom formulation)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[¹⁵N]-Glycine (≥98% isotopic purity)
-
Unlabeled Glycine
-
Phosphate Buffered Saline (PBS)
-
80% Methanol (pre-chilled to -80°C)
-
LC-MS grade solvents
B. Experimental Procedure
-
Media Preparation:
-
Unlabeled Medium: Prepare DMEM without glycine, supplemented with 10% dFBS, penicillin/streptomycin, and a standard concentration of unlabeled glycine (e.g., 400 µM).
-
Labeled Medium: Prepare an identical medium, but replace the unlabeled glycine with [¹⁵N]-Glycine at the same concentration.
-
Causality Check: Using dialyzed serum and custom medium is critical to eliminate unlabeled glycine from background sources, ensuring the primary source of glycine is the one you provide.
-
-
Cell Culture and Labeling:
-
Seed HEK293 cells in 6-well plates at a density of ~0.5 x 10⁶ cells/well in the Unlabeled Medium . Culture for 24 hours to allow for adherence and growth.
-
After 24 hours, aspirate the medium. Wash the cells once with sterile PBS.
-
Aspirate the PBS and add 2 mL of Labeled Medium to each experimental well. Add 2 mL of fresh Unlabeled Medium to control wells.
-
Incubate for a defined period (e.g., 24 hours). This time should be optimized to allow for sufficient label incorporation without reaching isotopic steady state if kinetic flux is the goal.
-
-
Metabolite Extraction:
-
Place the culture plates on ice. Aspirate the medium.
-
Wash the cell monolayer twice with 2 mL of ice-cold PBS to remove extracellular contaminants.
-
Aspirate the final wash completely. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Causality Check: The cold methanol serves two purposes: it rapidly quenches all enzymatic activity, freezing metabolism in time, and it precipitates proteins while solubilizing small molecule metabolites like heme and its precursors.
-
Scrape the cells in the methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
C. Self-Validating Controls
-
Unlabeled Control: Cells grown only in unlabeled medium. This is essential for determining the natural m/z of the target analyte.
-
No-Cell Control: A well containing labeled medium but no cells. This confirms that the analyte is not an artifact or contaminant from the medium.
-
Time-Zero Control: Harvest a set of cells immediately after adding the labeled medium. This establishes the baseline isotopic enrichment before significant metabolic activity occurs.
Part 3: Analytical Detection and Data Interpretation
Once the labeled metabolites are extracted, they must be detected and quantified. Mass spectrometry and NMR spectroscopy are the two primary analytical platforms for this purpose.[17]
3.1. Mass Spectrometry (MS)
MS is the most common technique due to its exceptional sensitivity and ability to resolve molecules based on their mass-to-charge ratio (m/z).[18] The incorporation of a stable isotope results in a predictable mass shift.
-
Principle: When analyzing heme (unlabeled empirical formula includes C₃₄H₃₂FeN₄O₄), the molecular weight is determined by the sum of the most abundant isotopes (¹²C, ¹H, ⁵⁶Fe, ¹⁴N, ¹⁶O). When [¹⁵N]-Glycine is used as a precursor, the four nitrogen atoms in the resulting heme molecule will be ¹⁵N instead of ¹⁴N.
-
Expected Result: The mass of the labeled heme molecule will increase by 4 Daltons (1 Da for each of the four nitrogen atoms). In the mass spectrum, instead of seeing a primary peak at the m/z for unlabeled heme, you will see a new peak at [M+4]⁺. The relative abundance of the [M+4]⁺ peak compared to the [M]⁺ peak indicates the percentage of isotopic enrichment.
Diagram: Tracking Labeled Nitrogen into Heme
Caption: Incorporation of ¹⁵N from glycine into the four pyrrole rings of heme results in a +4 Da mass shift detectable by MS.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR provides unparalleled structural information, allowing for the precise determination of which atoms within a molecule have been labeled.[19][20]
-
Principle: ¹³C and ¹⁵N are NMR-active nuclei. When a molecule is enriched with these isotopes, signals corresponding to the labeled positions will be enhanced in ¹³C or ¹⁵N NMR spectra.
-
Application: For a complex metabolite, MS might confirm that four carbons have been incorporated, but it cannot distinguish between different labeling patterns (isomers). ¹³C-NMR can resolve this ambiguity, making it a powerful tool for pathway validation.[14] For example, studies using specifically labeled porphobilinogen have used ¹³C-NMR to confirm its exact mode of incorporation into protoporphyrin-IX.[21]
Part 4: Applications in Drug Development
A primary application of pyrrole labeling is in understanding the metabolism of new chemical entities (NCEs) that contain a pyrrole moiety. The pyrrole ring, being electron-rich, is often a target for metabolic oxidation by cytochrome P450 enzymes.[2][16]
Case Study: Metabolism of a Fictional ¹³C-Labeled Drug, "Pyrrolomab"
Imagine a drug, Pyrrolomab, containing a dimethyl-pyrrole group. Researchers suspect this group is a site of metabolic instability.
-
Synthesis: Pyrrolomab is synthesized using [¹³C]-labeled methyl groups attached to the pyrrole ring.
-
Administration: The labeled drug is administered to an animal model or incubated with liver microsomes.[11]
-
Analysis: Samples (urine, plasma) are analyzed by LC-MS/MS. The software is programmed to search for pairs of peaks with a specific mass difference corresponding to the ¹³C label.
-
Results & Interpretation:
-
The parent drug is found with its expected [M+2]⁺ isotopic signature.
-
A major metabolite is detected, also with an [M+2]⁺ signature, but with an overall mass that is 16 Da higher than the parent drug. This indicates a hydroxylation event occurred, and because the ¹³C label is retained, the hydroxylation likely occurred on the pyrrole ring itself, not on one of the methyl groups.
-
Another metabolite is found that has lost the ¹³C label and corresponds to a known ring-opened product.[15] This provides direct evidence that the pyrrole ring was cleaved, releasing the labeled fragments.
-
Diagram: Metabolic Fate of a Labeled Pyrrole Drug
Caption: Isotope labeling allows for the unambiguous tracking of a drug's metabolic transformation pathways.
Conclusion
Isotope labeling is an indispensable technique for any researcher working with pyrrole-containing biomolecules or pharmaceuticals. It transforms metabolites from static chemical structures into dynamic entities, allowing us to observe their synthesis, track their movement, and understand their fate within the complex machinery of a living system. By carefully selecting isotopes and precursors, executing well-controlled experiments, and leveraging the power of modern analytical platforms like MS and NMR, scientists can uncover fundamental biological mechanisms and accelerate the development of safer, more effective drugs.
References
-
Baltzer, L., & Broo, A. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery. RSC Publishing. [Link]
-
Dalvie, D., et al. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
Dawadi, P. B. S., et al. (2015). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals. [Link]
-
Lawrence, N. J., & Moore, G. R. (2006). Recent advances in the biosynthesis of modified tetrapyrroles: the discovery of an alternative pathway for the formation of heme and heme d 1. PMC. [Link]
-
Shemin, D. (1989). An illustration of the use of isotopes: the biosynthesis of porphyrins. Bioessays. [Link]
-
Donzelli, M., et al. (2007). 13C bis-labeled pyrroles: a tool for the identification of the rat metabolism of 3-methyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Battersby, A. R., et al. (1976). Studies of porphyrin biosynthesis by 13C-nuclear magnetic resonance; synthesis of [13C]porphobilinogen and its incorporation into protoporphyrin-IX. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
-
Morinaka, B. I., et al. (2010). Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS. PMC. [Link]
-
Frigerio, A., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica. [Link]
-
Selcia. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Selcia. [Link]
-
Szekely-Klepser, G., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B. [Link]
-
Crown, S. B., et al. (2012). [13C] Metabolic Flux Analysis. PMC. [Link]
-
Bofill, C., & Heggie, G. D. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]
-
Tang, Y., et al. (2011). Metabolic pathway determination and flux analysis in nonmodel microorganisms through 13 C-isotope labeling. Methods in Molecular Biology. [Link]
-
Lane, A. N., & Fan, T. W-M. (2019). NMR-based metabolite studies with 15N amino acids. PMC. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Biological formation of pyrroles: Nature's logic and enzymatic machinery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the biosynthesis of modified tetrapyrroles: the discovery of an alternative pathway for the formation of heme and heme d 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 9. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An illustration of the use of isotopes: the biosynthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C bis-labeled pyrroles: a tool for the identification of the rat metabolism of 3-methyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globaljournals.org [globaljournals.org]
- 15. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Dataset of NMR-spectra pyrrolyl- and indolylazines and evidence of their ability to induce heat shock genes expression in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies of porphyrin biosynthesis by 13C-nuclear magnetic resonance; synthesis of [13C]porphobilinogen and its incorporation into protoporphyrin-IX - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to maximize the yield and purity of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde. Synthesizing halogenated electron-rich heterocycles is notoriously prone to over-reaction, regioisomeric mixtures, and acidic degradation. This document provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure reliable scale-up.
Experimental Workflow
The following workflow outlines the critical path for regioselective electrophilic bromination, highlighting key intervention points to prevent byproduct formation.
Fig 1: Optimized workflow for the regioselective electrophilic bromination of 3-methoxy-1H-pyrrole.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an in-process check to ensure the reaction remains on track.
Step 1: System Preparation & Deoxygenation
-
Action: Dissolve 3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF (0.1 M concentration) in a flame-dried flask. Add NaHCO₃ (0.1 eq). Purge the solution with Argon for 15 minutes. Wrap the flask in aluminum foil.
-
Causality: DMF stabilizes the bromonium ion intermediate better than THF, enhancing regioselectivity. The NaHCO₃ acts as a scavenger for trace HBr, preventing acid-catalyzed pyrrole polymerization 1. Light exclusion prevents homolytic N-Br bond cleavage, suppressing radical oxidation of the formyl group.
Step 2: Cryogenic Control
-
Action: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.
-
Causality: The 3-methoxy group strongly donates electron density, hyper-activating the pyrrole ring. Cryogenic temperatures are mandatory to kinetically favor mono-bromination at the less sterically hindered 5-position over the 4-position or 4,5-dibromination.
Step 3: Electrophile Addition
-
Action: Dissolve exactly 1.02 equivalents of freshly recrystallized N-Bromosuccinimide (NBS) in anhydrous DMF. Add this solution dropwise via syringe pump over 45 minutes.
-
Causality: Recrystallization of NBS (from boiling water) removes degraded Br₂ and HBr 2. Dropwise addition prevents localized concentration spikes of the electrophile, which is the primary cause of dibromination.
Step 4: Self-Validating Monitoring (TLC)
-
Action: Stir for 1 hour at -78 °C. Monitor via TLC (Hexane/EtOAc 3:1, visualized with UV and p-Anisaldehyde stain).
-
Validation: The desired 5-bromo product will appear slightly less polar (higher Rf) than the starting material. If a second, even higher Rf spot appears, dibromination is occurring—immediately proceed to Step 5.
Step 5: Quenching & Isolation
-
Action: Quench the reaction cold by adding saturated aqueous Na₂S₂O₃. Extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Causality: Na₂S₂O₃ instantly reduces any unreacted electrophilic bromine to inert bromide, locking the product ratio before the mixture warms up.
Step 6: NMR Self-Validation
-
Action: Obtain a crude ¹H NMR (CDCl₃).
-
Validation: Confirm regioselectivity. The starting material exhibits two coupled pyrrole protons (H-4 and H-5). In your product, you should observe a single pyrrole proton at ~6.0–6.2 ppm (H-4), appearing as a singlet (or fine doublet from NH coupling). If the peak is shifted downfield to ~6.8 ppm, bromination incorrectly occurred at the 4-position.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the SOP conditions were selected.
| Entry | Brominating Agent | Solvent | Temp (°C) | Additive | Yield of 5-Bromo (%) | Yield of Dibromo (%) |
| 1 | NBS (Unpurified) | THF | 0 | None | 45% | 25% |
| 2 | NBS (Recrystallized) | THF | 0 | None | 62% | 18% |
| 3 | NBS (Recrystallized) | THF | -78 | None | 81% | 5% |
| 4 | NBS (Recrystallized) | DMF | -78 | None | 85% | 2% |
| 5 | NBS (Recrystallized) | DMF | -78 | NaHCO₃ (0.1 eq) | 92% | <1% |
Troubleshooting Guide & FAQs
Q: My isolated yield is low due to the formation of a black, insoluble tar. What causes this? A: You are observing "pyrrole black," a complex polymer formed when electron-rich pyrroles are exposed to acids. Commercial NBS degrades over time, releasing HBr and Br₂.
-
Corrective Action: Always recrystallize NBS prior to use. Additionally, implementing Entry 5 from our optimization table—adding 0.1 eq of NaHCO₃—will scavenge trace acids generated during the substitution mechanism without interfering with the electrophilic aromatic substitution.
Q: Why am I seeing a high percentage of the 4,5-dibromo byproduct even when using 1.0 equivalent of NBS? A: Dibromination is a kinetic issue. The 3-methoxy group strongly donates electron density via resonance, activating both the 4- and 5-positions. Once the 5-position is brominated, the ring remains electron-rich enough to react again if the local concentration of NBS is high.
-
Corrective Action: Ensure strict temperature control at -78 °C. Do not add solid NBS directly to the flask; it must be dissolved and added via a syringe pump over at least 45 minutes to maintain a low steady-state concentration of the electrophile.
Q: The aldehyde group seems to be oxidizing to a carboxylic acid during the reaction. How do I prevent this? A: NBS can participate in radical pathways, especially under ambient light, leading to the homolytic cleavage of the N-Br bond. These bromine radicals can abstract the formyl hydrogen, leading to oxidation.
-
Corrective Action: Conduct the reaction strictly in the dark (wrap the flask and addition funnel in aluminum foil) and ensure the reaction is thoroughly degassed with Argon to remove oxygen, which propagates radical chains.
Q: Can I use bromine (Br₂) instead of NBS for this synthesis? A: It is highly discouraged for this specific substrate. While Br₂ is used for exhaustive bromination of pyrroles 3, the 3-methoxy-1H-pyrrole-2-carbaldehyde is too sensitive. Br₂ generates one equivalent of HBr per substitution, which will rapidly polymerize the starting material before the reaction completes. NBS provides a controlled, low concentration of active bromine.
References
-
Electronic Supplementary Information (ESI) - Synthesis and characterisation of compound A1. The Royal Society of Chemistry (RSC). 3
-
Recent Advances in Highly Fluorescent Hydrazine-Inserted Pyrrole-Based Diboron-Anchoring Fluorophores: Synthesis and Properties. Thieme Connect. 2
-
Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. 1
Sources
Technical Support Center: Brominated Pyrrole Aldehyde Purification
Welcome Message from the Senior Application Scientist Welcome to the Technical Support Center. In my years of consulting with drug development professionals and marine natural product chemists, few intermediates cause as many headaches as brominated pyrrole aldehydes (e.g., 4,5-dibromopyrrole-2-carboxaldehyde). These molecules are notorious for streaking on columns, spontaneously degrading, and co-eluting as inseparable mixtures. This guide is designed to move you away from trial-and-error chromatography and toward rational, mechanistically-driven purification strategies.
Mechanistic Overview: Why Are They So Difficult to Purify?
Before troubleshooting, we must understand the chemical causality behind the behavior of these molecules:
-
Hydrogen-Bonding & Tautomerism: The combination of a proton-donating N-H group and a proton-accepting C=O group in 2-acylpyrroles heavily favors the formation of doubly hydrogen-bonded cyclic dimers[1]. On normal-phase silica, these dimers interact unpredictably with acidic silanol groups, causing severe tailing and streaking.
-
Photolytic Debromination: The C-Br bond in electron-rich pyrroles is intrinsically unstable. Exposure to ambient light or acidic environments (like standard silica gel) can trigger non-enzymatic debromination, leading to mass loss and contamination[2].
-
Halogen-Induced Polarity Shifts: During late-stage bromination, reactions often yield a mixture of mono-, di-, and tri-brominated species[3]. Because the addition of a bromine atom significantly alters molecular weight but only marginally changes the dipole moment, these species exhibit nearly identical Rf values in standard solvent systems.
Troubleshooting Guide & FAQs
Q1: My brominated pyrrole aldehyde is streaking down the entire normal-phase silica column. How do I fix this? A: The streaking is caused by the cyclic hydrogen-bonded dimers interacting with the silica matrix[1]. You have two solutions:
-
The Chemical Masking Approach: Protect the pyrrole nitrogen (e.g., with an N-Boc group) prior to purification[4]. This eliminates the N-H hydrogen bond donor, collapsing the dimer and resulting in a sharp, easily elutable band.
-
The Eluent Modifier Approach: If protection isn't viable, add 1% Acetic Acid (AcOH) or 1% Triethylamine (TEA) to your mobile phase. This competitively disrupts the hydrogen bonding between the pyrrole and the silica silanols.
Q2: My NMR shows a mixture of mono- and di-brominated products, but I only see one spot on my TLC plate. How do I separate them? A: Co-elution is a hallmark of halogenated pyrrole mixtures on normal-phase media[3]. Switch your purification to Reverse-Phase (RP-C18) chromatography. The hydrophobic C18 stationary phase separates molecules based on lipophilicity rather than polarity, allowing the heavier, more lipophilic di-brominated species to elute later than the mono-brominated species.
Q3: I am losing mass, and my pure fractions turn into a mixture after sitting on the bench. What is happening? A: You are witnessing photolytic and acid-catalyzed debromination[2]. To prevent this:
-
Wrap your chromatography columns and collection flasks in aluminum foil.
-
Avoid standard acidic silica gel; opt for neutral alumina or RP-C18.
-
Concentrate fractions immediately at low temperatures (<30°C) and store the pure product under argon at -20°C.
Experimental Protocols: Self-Validating Workflows
Protocol A: N-Boc Protection Strategy (The "Masking" Method)
Causality: By installing a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group, we eliminate intermolecular H-bonding and deactivate the pyrrole ring, preventing both streaking and debromination[4].
-
Reaction Setup: Dissolve the crude brominated pyrrole aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under argon.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2O , 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is successful when the baseline-streaking starting material converts entirely into a high- Rf , tightly resolved spot.
-
Purification: Load the mixture directly onto a standard silica gel column. Elute with a gradient of 5% to 20% EtOAc in Hexanes.
-
Deprotection (Optional): If the free N-H is required for downstream synthesis, remove the Boc group post-purification using 20% Trifluoroacetic acid (TFA) in DCM at 0°C, followed by immediate neutralization to prevent acid-catalyzed degradation.
Protocol B: Optimized Reverse-Phase Preparative HPLC
Causality: Utilizes hydrophobic interactions to separate inseparable mono/di/tri-bromo mixtures while avoiding acidic silica silanols.
-
Sample Preparation: Dissolve the crude mixture in HPLC-grade Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter.
-
Column Selection: Use a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).
-
Gradient Design: Run a mobile phase of Water (A) and MeCN (B). Start at 10% B, holding for 5 minutes, then ramp to 90% B over 35 minutes. Note: Do not use TFA as a modifier; use 0.1% Formic Acid if a modifier is absolutely necessary.
-
Detection & Collection: Monitor absorbance at 254 nm and 280 nm. Collect fractions in foil-wrapped tubes to prevent photolytic debromination[2].
-
Isolation: Immediately lyophilize (freeze-dry) the collected fractions. Do not use a rotary evaporator with a heated water bath, as thermal stress accelerates debromination.
Quantitative Comparison of Purification Strategies
| Purification Strategy | Expected Yield (%) | Expected Purity (%) | Scalability | Streaking Profile | Best Application Use-Case |
| Standard Normal-Phase Silica | < 40% | < 70% | High | Severe | Not recommended (High degradation) |
| Silica + 1% AcOH/TEA Modifier | 60 - 75% | 85 - 90% | High | Moderate | Quick bulk clean-up of crude extracts |
| Reverse-Phase (C18) Flash | 75 - 85% | > 95% | Medium | Minimal | Debromination-prone or light-sensitive batches |
| N-Boc Protection + NP Silica | 85 - 95% | > 98% | High | None | Complex synthesis pipelines & co-eluting mixtures |
Purification Decision Matrix
Decision matrix for troubleshooting brominated pyrrole aldehyde purification workflows.
References
1.[4] Title: Synthesis of ageladine a and analogs thereof Source: Google Patents (WO2009152584A1) URL: 4
2.[3] Title: Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai Source: MDPI Marine Drugs URL: 3
3.[2] Title: Bacterial Tetrabromopyrrole Debrominase Shares a Reductive Dehalogenation Strategy with Human Thyroid Deiodinase Source: NIH / PubMed Central URL: 2
4.[1] Title: Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies Source: Longdom Publishing URL: 1
Sources
Technical Support Center: Troubleshooting Formylation of Substituted Pyrroles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complexities of formylating substituted pyrroles.
The Vilsmeier-Haack (VH) reaction—utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—is the gold standard for introducing a formyl group to electron-rich heterocycles. However, the inherent nucleophilicity of pyrroles makes them highly susceptible to side reactions, including oligomerization, unintended halogenation, and poor regioselectivity. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure experimental success.
Mechanistic Workflow & Side Reaction Pathways
To troubleshoot effectively, we must first understand the mechanistic divergence points where side reactions occur. The diagram below maps the desired formylation pathway against the two most common failure modes: chlorination and dipyrromethane formation.
Vilsmeier-Haack formylation pathway and primary side reactions for pyrroles.
Frequently Asked Questions (FAQs) & Troubleshooting Logic
Q1: Why am I isolating dipyrromethanes or black polymeric tars instead of my formyl pyrrole?
Causality: Pyrroles are inherently electron-rich. During the reaction, the newly formed iminium intermediate (or the aldehyde product, if prematurely hydrolyzed) acts as a strong electrophile. If there is unreacted pyrrole in the mixture, it will attack this electrophilic carbon. This acid-catalyzed condensation leads directly to dipyrromethanes and, eventually, porphyrinogens or polymeric tars [3]. Solution: This is a stoichiometry and temperature control issue. Limit the Vilsmeier reagent to a strict 1.1–1.5 equivalents and maintain lower temperatures [1]. Furthermore, ensure rapid and complete neutralization during the aqueous quench, as the condensation is highly accelerated in acidic environments.
Q2: LC-MS analysis shows an M+ isotopic pattern indicative of chlorine. What causes unintended chlorination?
Causality: POCl₃ is not just an activator for DMF; it is a potent chlorinating agent. When formylating highly activated or pre-halogenated pyrroles, excess POCl₃ can lead to direct chlorination of the pyrrole ring or the formation of stable chlorinated side products. For example, the formylation of 2-chloropyrrole frequently yields (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine rather than the pure aldehyde [2]. Solution: Avoid using POCl₃ as the solvent. Generate the Vilsmeier reagent in a separate flask using a stoichiometric amount of POCl₃ in anhydrous DMF or 1,2-dichloroethane (DCE), and only add it to the pyrrole once fully formed.
Q3: I am getting a mixture of C2 and C3 formylated isomers. How do I control regioselectivity?
Causality: Electrophilic aromatic substitution on pyrroles preferentially occurs at the C2 (alpha) position because the resulting intermediate is stabilized by more resonance structures. However, regioselectivity is a delicate balance of electronic and steric factors [1]. If the pyrrole nitrogen is unprotected or has a small alkyl group, C2 formylation dominates. Solution: To force C3 (beta) formylation, you must introduce steric hindrance. Installing a bulky N-protecting group, such as a Triisopropylsilyl (TIPS) group, physically blocks the approach of the bulky Vilsmeier reagent to the adjacent C2 position, exclusively directing formylation to the C3 position [1].
Quantitative Impact of Reaction Parameters on Product Distribution
To assist in your optimization, the table below summarizes how variations in equivalents and temperature typically shift the product distribution in electron-rich pyrroles.
| Vilsmeier Reagent (Eq.) | Temperature (°C) | Target Formyl Pyrrole (%) | Dipyrromethane/Oligomer (%) | Chlorinated Adducts (%) |
| 1.1 | 0 to 25 | 85% | < 5% | < 1% |
| 1.5 | 25 to 40 | 70% | 15% | 2% |
| 2.5 | 60 | 40% | 35% | 10% |
| 1.1 (Excess POCl₃) | 80 | 25% | 20% | 45% |
Diagnostic Decision Tree
If your reaction fails, follow this diagnostic logic to identify and resolve the root cause.
Decision tree for troubleshooting common side reactions in pyrrole formylation.
Standardized Self-Validating Protocol: Vilsmeier-Haack Formylation
To ensure reproducibility, use the following self-validating methodology. Each phase contains a specific visual or chemical checkpoint to verify the reaction is proceeding correctly before moving to the next step.
Phase 1: Preparation of the Vilsmeier Reagent
-
Setup: Purge a dry, round-bottom flask with argon. Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents relative to pyrrole).
-
Addition: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise over 15 minutes.
-
Validation Checkpoint: The reaction is exothermic. A successful formation of the chloromethyliminium ion is indicated by the solution becoming slightly viscous and pale yellow. Troubleshooting: If the solution turns dark red or brown, impurities are present in the starting materials; discard and restart.
Phase 2: Electrophilic Aromatic Substitution 4. Substrate Addition: Dissolve the substituted pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE). Add this dropwise to the Vilsmeier reagent at 0 °C. 5. Heating: Gradually warm the reaction to room temperature (or up to 40 °C for sterically hindered substrates) and stir for 2–4 hours. 6. Validation Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the starting pyrrole and the appearance of a baseline spot confirms the formation of the highly polar iminium intermediate.
Phase 3: Hydrolysis and Workup 7. Quench: Pour the reaction mixture over crushed ice to safely quench excess POCl₃. 8. Neutralization: Slowly add saturated aqueous sodium acetate (NaOAc) or 10% NaOH until the aqueous layer reaches a pH of 7.5–8.0 [1]. 9. Validation Checkpoint: The iminium salt is highly water-soluble. Upon reaching a slightly basic pH, the intermediate hydrolyzes, and the target formyl pyrrole will either precipitate as a solid or partition cleanly into the organic layer. Troubleshooting: Failure to reach the correct pH will result in incomplete hydrolysis, trapping the product in the aqueous layer. 10. Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Technical Support Center: Pyrrole Aldehydes Formulation & Stability Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of pyrrole aldehydes (such as pyrrole-2-carboxaldehyde) during synthesis, formulation, and storage. These compounds are deceptively complex. While they exist as stable, hydrogen-bonded dimers in the solid phase, they dissociate into highly reactive monomers in solution[1]. This structural duality makes their stability highly dependent on solvent choice, pH, and environmental exposure.
This guide is designed to troubleshoot common solvent-related stability issues, explain the underlying chemical causality, and provide self-validating protocols to ensure experimental integrity.
Part 1: Troubleshooting FAQs
Q1: My pyrrole-2-carboxaldehyde stock solution in DMSO turns dark brown within a few days at room temperature. Is it still viable? A1: No, a color change to dark brown or black indicates extensive oxidative degradation or polymerization. Pyrrole-2-carboxaldehyde is a five-membered N-heterocyclic system containing a pyrrole group (proton donor) and a carbonyl group (proton acceptor)[1]. In hygroscopic solvents like DMSO, the absorption of atmospheric moisture facilitates the generation of reactive oxygen species (ROS) under ambient light. Causality & Solution: Dissolved oxygen and water in non-anhydrous DMSO attack the electron-rich pyrrole ring. Stock solutions must be prepared in anhydrous solvents, purged with nitrogen, and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month)[1]. Always protect from light.
Q2: I am using methanol as a solvent, but upon dilution into my in vivo aqueous assay buffer, I see immediate cloudiness. How can I fix this? A2: This is a classic phase separation issue. Pyrrole-2-carboxaldehyde is highly soluble in organic solvents (chloroform, DMSO, methanol) but is strictly insoluble in water[2]. When the methanolic stock is introduced to an aqueous buffer, the local dielectric constant drops abruptly, causing the hydrophobic pyrrole to crash out of solution. Causality & Solution: To prevent precipitation, you must create a thermodynamic bridge between the organic and aqueous phases. Utilize a step-wise co-solvent formulation using PEG300 (to gradually lower the dielectric constant) and Tween-80 (for micellar stabilization)[1]. See Protocol 1 below.
Q3: During my condensation reactions in acidic solvents (e.g., DCM with TFA), I am getting polymeric tars instead of my target monomer. Why? A3: Pyrrole aldehydes are highly susceptible to acid-catalyzed oligomerization[3]. In the presence of acidic solvents or catalysts, the carbonyl oxygen is protonated, highly activating the electrophilic carbon. The electron-rich pyrrole ring of another molecule attacks this center, initiating a cascade of electrophilic aromatic substitutions. This rapidly forms dipyrromethanes and, eventually, highly conjugated porphyrins or linear oligomeric tars[4]. Causality & Solution: If porphyrin synthesis is not your goal, strictly avoid acidic solvents[5]. Use neutral, aprotic solvents (e.g., anhydrous THF) and monitor the reaction at lower temperatures to suppress oligomerization.
Part 2: Quantitative Data Presentation
To aid in solvent selection, the following table synthesizes the physicochemical behavior of pyrrole-2-carboxaldehyde across common laboratory solvents based on established chemical profiles[2][3][6].
| Solvent | Solubility Profile | Stability (Room Temp, Air) | Stability (-20°C, N₂) | Primary Degradation Risk |
| DMSO | High (>13.14 mM) | Poor (< 24 hours) | Good (1 month) | Oxidation, Hygroscopic water absorption |
| Methanol | High | Moderate (Days) | Good (Months) | Acetal formation (if trace acid is present) |
| Chloroform | High | Moderate (Days) | Good (Months) | Photolytic degradation, trace HCl generation |
| Water / Saline | Insoluble | N/A | N/A | Immediate phase separation / precipitation |
| TFA / Acidic | Soluble (Reactive) | Extremely Poor (Minutes) | Poor | Rapid electrophilic oligomerization |
Part 3: Mechanistic & Workflow Visualizations
Mechanistic pathways of pyrrole aldehyde degradation across different solvent environments.
Step-by-step solvent addition workflow for stable aqueous formulation.
Part 4: Experimental Protocols
Protocol 1: Preparation of High-Stability Aqueous-Compatible Working Solutions
Purpose: To formulate a clear, stable solution (≥ 1.25 mg/mL) for in vivo or in vitro assays without triggering phase separation[1]. Self-Validating Mechanism: The protocol relies on visual and spectrophotometric clarity. If the final solution scatters light (OD₆₀₀ > 0.05), the micellar bridge has failed, invalidating the formulation.
Step-by-Step Methodology:
-
Initial Dissolution: Weigh the required amount of pyrrole-2-carboxaldehyde solid (stored at 2-8°C) and dissolve it completely in anhydrous, nitrogen-purged DMSO. This should constitute exactly 10% of your final desired volume.
-
Co-Solvent Addition: Add PEG300 to reach 40% of the final volume. Vortex vigorously for 30 seconds. The PEG300 lowers the dielectric constant of the upcoming aqueous phase.
-
Surfactant Stabilization: Add Tween-80 to reach 5% of the final volume. Vortex gently to avoid excessive foaming. This forms micelles that will encapsulate the hydrophobic pyrrole ring.
-
Aqueous Phase Integration: Dropwise, add Saline (0.9% NaCl) to make up the remaining 45% of the volume.
-
Validation Checkpoint: Inspect the solution against a dark background. It must be perfectly clear. If precipitation occurs, apply gentle heat (maximum 37°C) and sonicate for 5 minutes.
-
Usage: Use the working solution on the same day. Do not freeze-thaw aqueous formulations.
Protocol 2: Forced Degradation Profiling (Stability-Indicating Assay)
Purpose: To identify potential degradation pathways of pyrrole aldehydes in various solvents prior to long-term storage[3]. Self-Validating Mechanism: A control sample (untreated, stored at -80°C) is run parallel to stressed samples via HPLC-UV (254 nm). The assay is only valid if the control maintains >99% peak area purity, proving that observed degradation is strictly causal to the applied stress.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock of the pyrrole aldehyde in anhydrous methanol.
-
Acid Hydrolysis/Oligomerization Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 M HCl. Seal and incubate at 40°C for 24 hours. Expected outcome: Formation of higher molecular weight dipyrromethanes.
-
Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Expected outcome: Ring cleavage and N-oxidation products.
-
Photolytic Stress: Transfer 1 mL of stock to a clear glass vial. Expose to a broad-spectrum UV/Vis light source (1.2 million lux hours) according to ICH Q1B guidelines.
-
Neutralization & Analysis: Neutralize the acid-stressed sample with 0.1 M NaOH. Inject 10 µL of each stressed sample and the control into an LC-MS system. Calculate the mass balance and identify degradation peaks relative to the intact monomeric mass.
References
-
Pyrrole-2-carboxaldehyde (2-Formylpyrrole) . MedChemExpress.1
-
Buy Pyrrole-2-carboxaldehyde from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. 2
-
A Comprehensive Technical Guide to the Solubility and Stability of 3,4-diethyl-1H-pyrrole-2-carbaldehyde . BenchChem. 3
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1003-29-8, Pyrrole-2-carboxaldehyde Formula . ECHEMI. 6
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One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin . GFMooreLab. 4
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Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis . Chemical Society Reviews (RSC Publishing). 5
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- 6. echemi.com [echemi.com]
Preventing polymerization during pyrrole synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis, functionalization, and storage of pyrroles.
Because pyrrole is an electron-rich aromatic heterocycle, it is notoriously susceptible to unwanted side reactions. This guide moves beyond basic troubleshooting by explaining the underlying chemical causality of these failures and providing self-validating protocols to ensure your methodologies are robust.
Diagnostic Workflow: Identifying the Root Cause
Troubleshooting workflow for identifying and resolving pyrrole polymerization.
Frequently Asked Questions & Troubleshooting
Q1: My reaction mixture turns into a dark, viscous tar immediately after adding the acid catalyst during a Paal-Knorr synthesis. What is the root cause? Causality: The dark, insoluble material you are observing is polypyrrole[1]. Pyrrole is highly electron-rich. When exposed to strong mineral acids (pH < 3), the pyrrole ring undergoes rapid protonation. This creates a highly reactive electrophilic iminium species that attacks unprotonated pyrrole monomers, initiating a rapid chain reaction of electrophilic aromatic substitutions[2][3]. Solution: Switch to a mild acid catalyst (e.g., acetic acid) and maintain a weakly acidic environment (pH 4-6)[1][4]. Furthermore, optimize your addition sequence: always add the primary amine to the 1,4-diketone before introducing the acid catalyst. This allows the initial hemiaminal formation to outcompete the acid-catalyzed polymerization pathway[1].
Q2: Even when stored in the refrigerator, my freshly distilled, colorless pyrrole monomer turns brown and forms a solid over time. How can I prevent spontaneous degradation? Causality: Pyrrole is highly susceptible to oxidative polymerization initiated by atmospheric oxygen and UV light. These elements generate radical cations that couple to form long polymer chains[2]. Solution: To completely halt the kinetic propagation of these radicals, freeze the pyrrole. Aliquot the freshly distilled monomer into small, tightly sealed tubes under an argon or nitrogen atmosphere, and store them at -80°C[5]. For liquid storage at higher temperatures, add a non-volatile radical scavenger such as Hydroquinone (HQ) or 4-tert-butylcatechol (TBC) at 200-500 ppm[6].
Q3: I am attempting an electrophilic substitution on a pyrrole ring, but I am getting low yields and massive polymer formation. How can I suppress the ring's reactivity? Causality: The unprotected N-H group donates its lone pair into the aromatic system, making the ring hyper-nucleophilic and prone to over-reaction or polymerization under electrophilic conditions[2]. Solution: Employ N-protection. Temporarily masking the pyrrole nitrogen with an electron-withdrawing group (EWG) such as a Tosyl (-Ts), Boc, or Alkoxycarbonyl group pulls electron density away from the ring. This deactivates the pyrrole just enough to prevent spontaneous polymerization while still allowing the desired controlled substitution to occur[2].
Quantitative Data: Optimization Parameters
To establish a baseline for your experimental design, refer to the following parameters that dictate the boundary between successful synthesis and unwanted polymerization.
| Parameter | High-Risk Condition (Promotes Polymerization) | Optimal Condition (Prevents Polymerization) | Mechanistic Rationale |
| Acid Catalyst | Mineral acids (HCl, H₂SO₄), pH < 3 | Acetic acid, Sc(OTf)₃, pH 4-6 | Weak acids prevent complete protonation of the pyrrole ring, avoiding the electrophilic cascade[1][2]. |
| Storage Temp | Room Temperature (20-25°C) | -80°C (Frozen) | Freezing halts the kinetic propagation of radical species and oxidative degradation[5]. |
| Atmosphere | Ambient Air (O₂ present) | Argon or Nitrogen (Inert) | Oxygen acts as a radical initiator, forming radical cations that couple into polypyrrole[2]. |
| Inhibitor | None | Hydroquinone or TBC (200-500 ppm) | Phenolic additives scavenge free radicals, terminating early polymerization chains[6]. |
Self-Validating Experimental Protocols
The following methodologies are designed with built-in visual and chemical checkpoints to ensure the integrity of your experiment at every stage.
Protocol A: Mild Paal-Knorr Synthesis of Substituted Pyrroles
Self-Validating Principle: The visual color of the reaction acts as a real-time indicator. A successful reaction remains light yellow/amber; rapid blackening indicates a failure in pH control.
-
Preparation: In an oven-dried flask purged with Argon, dissolve the 1,4-diketone (1.0 equiv) in an anhydrous, non-aqueous solvent (e.g., ethanol or THF). Rationale: Minimizing water suppresses side reactions.
-
Amine Addition: Add the primary amine (1.1 equiv) to the solution at room temperature. Stir for 15 minutes. Rationale: Pre-forming the intermediate prevents the acid from acting solely on the starting materials, allowing condensation to outcompete polymerization[1].
-
Catalyst Introduction: Dropwise, add glacial acetic acid (0.1 to 0.5 equiv) while monitoring the temperature. Do not use strong mineral acids.
-
Reaction & Validation: Heat to 60°C. Validation Check: The solution should turn a warm amber. If the solution turns opaque black, abort the run, as polymerization has outpaced cyclization.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid, preventing post-reaction polymerization during concentration. Extract with ethyl acetate.
Protocol B: Purification and Stabilization of Pyrrole Monomer
Self-Validating Principle: The recovery of a crystal-clear distillate that remains colorless after 24 hours validates the complete removal of oligomers and the successful exclusion of oxygen.
-
Inhibitor Loading: Add crude, darkened pyrrole to a distillation flask. Add 500 ppm of 4-tert-butylcatechol (TBC) directly to the pot. Rationale: TBC is non-volatile and prevents thermally induced polymerization during heating[6].
-
Vacuum Distillation: Distill the pyrrole under reduced pressure to lower the boiling point, minimizing thermal stress.
-
Inert Aliquoting: Collect the clear distillate directly into a receiver flask pre-purged with Argon.
-
Cryo-Storage: Immediately transfer the purified pyrrole into amber glass vials (to block UV light) under an Argon stream. Seal tightly and store at -80°C. Validation Check: Frozen pyrrole will remain perfectly clear upon thawing, validating the exclusion of oxygen and radicals[5].
References[2] Avoiding polymerization of pyrroles during synthesis - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmBzLiFWthFIpSYgECD7GkiayDG1GC4-33XX3H2ZMRMr7SGrgE2elANlFzZqhj5sUAyR3eJAM0wqgEvmyMdpwXfVDJiZf-_bWUHBoAOnuw9udw5DxwP7wjvqvjgrfLkZm480e7UzZLBHjeMiC6-zvzFxcyYpErn1kawDIqR5R6WghvuAXy85aS0Pbyv7WwyiDV[1] Preventing polymerization of 1-Phenylpyrrole during synthesis and storage - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUUYy5105xDkBFYcfOPFONDxx4n9SQKcj4sXVn3nEjmL8asbg-fanmEALsqx1BofrVEhoM7v7dUxwWY8ias0d0tXvlF0QJ6msZjau2sl9-3TfZ14dJVyeKvy_hQBqeu5PDX4Khc_gsJASpX5Re84MJxqa9rSIRucbs7goOqbF9flXLMtnqAZmvPMVsRm2nDAeyNafgbs3SE0dop41Mk1hPadROU9kH[6] How to avoid polymerization of "1-Pyrrol-1-ylbut-3-en-1-one" during synthesis - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqU7njsac9MXqC2X2RGnmzXXgwRVOWT3MefJlrVzybE5i6b-1DLL6VhaIEBFj1rdB-I53dUIYyJJtbOOopH8MwwW3dNmOo4Txhq7LzscHKVXPgqkDUPxHOdG3d4y2XMnnJYNtosr6KWxQ5XB0Eme7VYGdySZCSxldMT-38V3T1GrpKla6LkwWstKW8Rs3G6r60fhiABPA4HuZD5Mlj0vOqxwO_6csCC1g=[3] Pyrrole polymerization - QuimicaOrganica. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERywiWJTjrTf4a1KETkY-pfP6unCDarzcQLEPQJPYG_KqhOthBt-GFixiIivJWNwBT6TPVSog5M9Ecz0Hku3syb7jW3eiodu5YXct2x56LcWWUSLp3XbZmw0YVUp9MDfxV5Hz1Dx_1ioyiaPmUDJ4GCM0OUh3MvkHceSha-_kv4erfEXxd8Yu5KxK0QSSzmELrLaVnWuPhECcVLg==[5] Does it make sense to freeze pyrrole to stop spontaneous polymerization? - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpwg0FBCuzTBP-FV8Efb2HFfEZcQZEpg9Ku9aE6kYCADQv0N-jLhL55e6CJM3T-9pbVK_IVb7xG80qnurcJcn45njB1LSSfZytqill5iEtgul9PXmYYgPwsPPq7Cfnf7K5w3SGKxWFfGo49DEiGoDvbnYmajaEEIxaUeJ2V-mqWCfY6Siwz-c0bXXEWSqELwecrh9XkiR9_O6ZYTtnqT1ok23Mjw==[4] Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsUrzceULAfPXl2UXIdWNIvMhjq9G9svLwZdI_h5Bu1hAA4e0PZ7JRgzH3AG-ffVYeNBW2VW8MaIYLzSsJBimKY9VZXZfMUKRD2ocbYyCPNpvIX4NcUPSf_Y8bdoGvBOzmjvuAnxhtiSuNgFw=
Sources
Validation & Comparative
High-Resolution Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Executive Summary & Analytical Objective
The compound 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (Chemical Formula: C6H6BrNO2 , Exact Mass: 202.958 Da) is a critical halogenated building block frequently utilized in the synthesis of bioactive marine alkaloid analogs, such as prodigiosins and tambjamines . Because of its dense functionalization—featuring a formyl group, a methoxy ether, and a heavy halogen on a heteroaromatic core—its structural elucidation requires precise analytical techniques .
This guide objectively compares two premier mass spectrometry platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By analyzing the causality behind their respective fragmentation mechanics, researchers can select the optimal workflow for trace quantification or structural validation during drug development.
Platform Comparison: Hard vs. Soft Ionization Mechanics
The choice between EI and ESI fundamentally alters the ion physics and the resulting spectral data.
-
GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, EI strips an electron from the molecule to form a highly energetic radical cation ( M+∙ ). This excess energy drives extensive, reproducible homolytic cleavage. For our brominated pyrrole, the weak C-Br bond undergoes rapid radical fragmentation, making EI ideal for library matching but sometimes challenging for identifying the intact precursor .
-
LC-ESI-MS/MS (Soft Ionization): ESI transfers a proton in the liquid phase to form an even-electron precursor ion ( [M+H]+ ). The precursor remains largely intact until subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole or TOF system. This allows for targeted precursor-to-product ion transitions (MRM/SRM), which is superior for complex biological matrices .
Quantitative Performance Data
| Analytical Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) | Causality / Advantage |
| Primary Ion Species | Radical Cation ( M+∙ ) | Protonated Adduct ( [M+H]+ ) | ESI preserves the intact molecule for MS2 targeting. |
| Precursor m/z (79Br / 81Br) | 203 / 205 (~1:1 ratio) | 204 / 206 (~1:1 ratio) | Bromine's natural isotopic distribution provides a self-validating signature. |
| Dominant Cleavage | Homolytic (Radical Loss) | Heterolytic (Neutral Loss) | EI favors loss of Br∙ ; ESI favors loss of neutral HBr or CO . |
| Sensitivity (LOD) | Low ng/mL range | Low pg/mL range | ESI-MS/MS eliminates background noise via specific MS2 transitions. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the analytical workflow must be designed as a self-validating system. The following diagram illustrates the parallel logical pathways for both platforms.
Logical workflow comparing GC-EI-MS and LC-ESI-MS/MS analytical platforms.
Step-by-Step Methodology: LC-ESI-MS/MS Isotopic Validation
This protocol utilizes the bromine isotope as an internal validation mechanism to prevent false positive identifications.
-
Sample Preparation: Dissolve 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote efficient protonation.
-
MS1 Survey Scan (Precursor Validation): Operate the mass spectrometer in positive ESI mode ( ESI+ ). Scan from m/z 100 to 300.
-
Causality Check: You must observe a distinct doublet at m/z 204 and m/z 206 with a ~1:1 intensity ratio. This confirms the presence of a single bromine atom ( 79Br and 81Br ) and validates the intact precursor.
-
-
Collision Energy Ramping: Isolate m/z 204 in Quadrupole 1 (Q1). Apply a Normalized Collision Energy (NCE) ramp from 15 to 35 eV in the collision cell (Q2).
-
Causality Check: The formyl group (-CHO) requires lower energy to cleave, yielding a loss of CO (-28 Da) at ~15 eV. The robust aromatic C-Br bond requires higher energy (>25 eV) to induce the neutral loss of HBr (-80 Da).
-
-
MS2 Parallel Convergence (Self-Validation): Perform parallel MS/MS events isolating m/z 204 and m/z 206 separately. Both precursors must converge to yield a single, identical product ion at m/z 124 . This unequivocally proves the loss of the halogen.
Fragmentation Mechanics & Structural Elucidation
Understanding the fragmentation pathways of 2-substituted pyrrole derivatives is critical for interpreting the spectra .
The Isotopic Convergence Phenomenon (ESI-MS/MS)
In ESI-MS/MS, the protonated molecule [M+H]+ undergoes heterolytic cleavage. The most diagnostic feature of this brominated pyrrole is Isotopic Convergence .
-
The 79Br precursor (m/z 204) loses H79Br (80 Da) to form a fragment at m/z 124.
-
The 81Br precursor (m/z 206) loses H81Br (82 Da) to form the exact same fragment at m/z 124.
This convergence from a doublet to a singlet is a definitive structural proof of a mono-brominated species.
ESI-MS/MS fragmentation pathway showing isotopic convergence at m/z 124.
Key Diagnostic Fragment Ions
| Ion Type | GC-EI-MS (m/z) | LC-ESI-MS/MS (m/z) | Neutral / Radical Loss | Structural Significance |
| Precursor | 203 / 205 | 204 / 206 | None | Confirms molecular weight and mono-bromination (1:1 ratio). |
| Formyl Cleavage | 174 / 176 | 176 / 178 | −CHO∙ (EI) / −CO (ESI) | Validates the presence of the C-2 aldehyde group. |
| Debromination | 124 (Singlet) | 124 (Singlet) | −Br∙ (EI) / −HBr (ESI) | Confirms the halogen identity; highly stable pyrrole cation. |
| Methoxy Cleavage | 188 / 190 | 189 / 191 | −CH3∙ | Characteristic of aromatic methyl ethers. |
Conclusion & Platform Recommendation
For the structural elucidation of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde :
-
Select GC-EI-MS if you are performing initial synthetic verification and require rapid library matching based on radical fragmentation fingerprints.
-
Select LC-ESI-MS/MS if you are conducting pharmacokinetic studies, trace quantification, or require the self-validating isotopic convergence method to rule out isobaric interferences in complex matrices. The ability to precisely control collision energies (CID) to sequentially strip the formyl and bromine groups makes ESI-MS/MS the superior choice for definitive structural proof.
References
-
PubChem Compound Summary for CID 11535780 Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link][2]
-
Mass Spectrometry Fragmentation Patterns Source: Science Ready URL:[Link][3]
Sources
- 1. 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | C6H6BrNO2 | CID 11535780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
Comparing the biological activity of brominated vs. chlorinated pyrrole analogs
Halogenation in Pyrrole-Based Drug Design: A Comparative Guide to Brominated vs. Chlorinated Analogs
As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal halogen substituent during the lead optimization of pyrrole-based pharmacophores. The functionalization of pyrrole rings with halogens—specifically chlorine (Cl) and bromine (Br)—is not merely a structural tweak; it fundamentally rewires the molecule's physicochemical landscape and biological reactivity.
This guide objectively compares the biological activity of chlorinated versus brominated pyrrole analogs, detailing the mechanistic causality behind their performance and providing self-validating experimental workflows for their evaluation.
Mechanistic Causality: Why the Halogen Matters
The choice between chlorination and bromination is governed by three primary physicochemical shifts:
-
Acidity (pKa) Modulation: Halogens are electron-withdrawing. Adding Cl or Br lowers the pKa of the pyrrole N-H bond, which is critical for compounds that act as proton shuttles across biological membranes[1].
-
Lipophilicity (logD): Both halogens increase the membrane partitioning coefficient (logD), but bromine, being larger and more polarizable, generally imparts a higher degree of lipophilicity than chlorine.
-
Target Binding (The Sigma-Hole): Halogen bonding is driven by the "sigma-hole"—a region of positive electrostatic potential on the axis of the halogen bond. Bromine possesses a larger, more polarizable sigma-hole than chlorine, often leading to stronger, highly directional interactions with Lewis base residues in target protein pockets. However, bromine's larger van der Waals radius can also introduce steric clashes if the binding pocket is highly constrained.
Comparative Biological Activity: Case Studies
The superiority of Cl vs. Br is not absolute; it is strictly dictated by the compound's Mechanism of Action (MoA).
Case Study A: Target-Specific Enzyme Inhibition (Pyrrolnitrin Analogs) is a natural halometabolite featuring a 3-phenylpyrrole skeleton with two chlorine atoms, known for its potent antifungal and antibacterial activity[2]. In target-specific interactions like those of PRN (which disrupts fungal electron transport), chlorine is vastly superior to bromine . The smaller atomic radius and higher electronegativity of chlorine allow PRN to fit precisely into the enzymatic binding pocket. Substituting chlorine with bromine introduces steric bulk that significantly reduces target affinity and overall antimicrobial efficacy[3].
Case Study B: Membrane-Targeting Protonophores (Marinopyrroles & Pseudilins) Conversely, densely halogenated hybrid pyrrole-phenols like act as protonophores. They exert their antibacterial activity by inserting into the bacterial membrane and translocating protons, thereby dissipating the proton motive force (PMF) essential for cell viability[4]. Here, both chlorination and bromination dramatically enhance activity compared to non-halogenated analogs. The halogens lower the pKa of the pyrrole protons (optimizing them for physiological pH) and increase logD (enhancing lipid bilayer partitioning). Pentachloropseudilin (PCP) and Pentabromopseudilin (PBP) both exhibit exceptionally high protonophore activity, proving that when the MoA relies on membrane partitioning rather than a constrained protein pocket, bromine and chlorine can perform equally well[5].
Quantitative Data Summary
| Compound Class | Halogen Substitution | Approx. pKa | logD (pH 7.4) | Primary Mechanism of Action | Relative Antimicrobial Efficacy |
| Pyrrolnitrin (PRN) | Chlorinated (Cl) | N/A | High | Enzyme Inhibition (Respiration) | Highest |
| PRN Analog | Brominated (Br) | N/A | High | Enzyme Inhibition (Respiration) | Moderate |
| Dipyrrole 7 (MarA analog) | None | 7.5 | 3.8 | Protonophore (PMF Dissipation) | Weak |
| Marinopyrrole A (MarA) | Chlorinated/Brominated | 6.9 | 5.8 | Protonophore (PMF Dissipation) | High |
| Pentachloropseudilin (PCP) | Chlorinated (Cl) | < 6.9 | > 5.8 | Protonophore (PMF Dissipation) | Very High |
| Pentabromopseudilin (PBP) | Brominated (Br) | < 6.9 | > 5.8 | Protonophore (PMF Dissipation) | Very High |
Experimental Workflows for Comparative Evaluation
To objectively compare these analogs, we must employ orthogonal assays that measure both phenotypic outcomes and mechanistic causality. The following protocols are designed as self-validating systems.
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination
Causality & Self-Validation: Traditional broth microdilution relies on visual turbidity, which is highly subjective and prone to false positives when testing lipophilic, halogenated pyrroles that frequently precipitate in aqueous media. REMA utilizes resazurin, a blue dye that metabolically active cells reduce to highly fluorescent, pink resorufin. This provides a self-validating, biochemical readout of true cell viability.
-
Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate.
-
Compound Titration: Perform serial two-fold dilutions of the chlorinated and brominated pyrrole analogs (range: 64 µg/mL to 0.03 µg/mL). Include a vehicle control (DMSO < 1% final concentration) and a positive control (e.g., Vancomycin).
-
Inoculation: Add 100 µL of bacterial suspension (S. aureus adjusted to 5×105 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18 hours.
-
Indicator Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.
-
Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is the lowest concentration that prevents the blue-to-pink color change, indicating a complete halt in metabolic reduction.
Protocol 2: Liposomal Fluorescence Quenching Assay for Protonophore Activity
Causality & Self-Validation: To prove that the antibacterial efficacy of highly halogenated pyrroles (like PCP/PBP) is caused by PMF dissipation, we must isolate the membrane variable. This cell-free system uses Large Unilamellar Vesicles (LUVs) loaded with a pH-sensitive fluorescent probe (ACMA). If the pyrrole analog is a true protonophore, it will shuttle protons across the lipid bilayer to balance an artificially induced electrical gradient, quenching the fluorescence.
-
Liposome Preparation: Hydrate E. coli polar lipids in a buffer containing 10 mM HEPES (pH 7.4) and 100 mM KCl. Extrude through a 100 nm polycarbonate membrane to form uniform LUVs.
-
Establishing the Gradient: Dilute the LUVs into a sodium-based external buffer (10 mM HEPES, 100 mM NaCl, pH 7.4). Add the ACMA dye (2 µM).
-
Baseline Measurement: Monitor baseline fluorescence (Excitation 410 nm / Emission 480 nm) for 2 minutes.
-
Gradient Induction: Add Valinomycin (1 µM) to selectively transport K+ out of the liposomes, creating an inside-negative electrical potential ( ΔΨ ).
-
Compound Injection: Inject the halogenated pyrrole analog (1-10 µM). A rapid decrease in fluorescence indicates that the compound is transporting protons inward to compensate for the electrical potential.
-
Validation Control: Add Nigericin (1 µM) at the end of the assay. As a known ionophore, it will completely collapse the pH gradient, ensuring the system's dynamic range was intact and validating the assay's responsiveness.
Logical Workflow of Halogenated Pyrrole Evaluation
Workflow detailing the physicochemical and biological evaluation of halogenated pyrroles.
References
- Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility Source: PMC - NIH URL
- Biosynthesis of pyrrolnitrin and other phenylpyrrole derivatives by bacteria Source: ResearchGate URL
- Antibacterial Marinopyrroles and Pseudilins Act as Protonophores Source: ACS Chemical Biology URL
- 1 Antibacterial marinopyrroles and pseudilins act as protonophores Source: ChemRxiv URL
Sources
Efficacy of 5-Bromo-3-Methoxy-1H-Pyrrole-2-Carbaldehyde vs. Atorvastatin Precursors: A Comparative Guide to Pyrrole-Based Drug Development
As a Senior Application Scientist, I frequently encounter the pyrrole ring as a privileged scaffold in medicinal chemistry. However, the synthetic strategies and biological end-goals for different pyrrole derivatives vary drastically. This guide provides an objective, deeply technical comparison between two highly specialized pyrrole precursors: 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (a critical building block for marine-derived antimicrobial analogs) and the 1,4-diketone precursors used to synthesize the blockbuster cholesterol-lowering drug, Atorvastatin .
By dissecting their synthetic efficacy, mechanistic pathways, and biological target engagement, this guide serves as a comprehensive resource for drug development professionals.
Mechanistic Efficacy in Synthesis: Condensation vs. Cyclization
The fundamental difference between these two precursors lies in their synthetic application. One acts as an electrophilic hub for linear condensation, while the other requires a thermodynamically demanding cyclocondensation to build the pyrrole core from scratch.
The Tambjamine Pathway: 5-Bromo-3-Methoxy-1H-Pyrrole-2-Carbaldehyde
This precursor is heavily utilized in the synthesis of Tambjamine and Prodigiosin analogs—marine alkaloids known for their potent biological activities.
-
Reactivity Profile: The C2 aldehyde is highly electrophilic, primed for condensation with primary amines. The methoxy group at C3 is not merely structural; it acts as a strong electron-donating group via resonance, stabilizing the resulting enamine/imine core. Furthermore, the methoxy oxygen is critical for establishing an intramolecular hydrogen bond with the enamine N-H, locking the molecule into a planar conformation essential for its biological efficacy.
-
Synthetic Efficacy: The reaction is highly efficient, often proceeding at room temperature with a simple acid catalyst to yield the active bipyrrole or tambjamine core 1.
The Atorvastatin Pathway: 1,4-Diketone Precursors
Atorvastatin’s pentasubstituted pyrrole core is constructed via the classical Paal-Knorr synthesis using a 1,4-diketone (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) and a chiral side-chain amine 2.
-
Reactivity Profile: Unlike the tambjamine precursor, the atorvastatin 1,4-diketone is severely sterically hindered by bulky phenyl, fluorophenyl, and isopropyl groups.
-
Synthetic Efficacy: Due to this steric bulk, the double dehydration required to aromatize the pyrrole ring is notoriously slow. It requires specialized catalysis (pivalic acid) and continuous azeotropic removal of water to force the equilibrium forward 3. Alternative multicomponent reactions (MCRs) are currently being researched to bypass these kinetic limitations 4.
Caption: Synthetic workflows comparing the condensation of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde and Paal-Knorr atorvastatin synthesis.
Biological Efficacy & Target Engagement
The structural divergence achieved from these precursors dictates entirely different therapeutic applications.
Tambjamine Analogs (Antimicrobial/Anticancer): Compounds synthesized from 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde exhibit profound bactericidal activity. For instance, specific hydrochloride salts of these analogs show high efficacy against multi-drug resistant Acinetobacter baumannii1. The mechanism of action is biophysical: the highly lipophilic, planar pyrrole core acts as a transmembrane anion transporter. By facilitating the uncoupled transport of chloride and bicarbonate ions across lipid bilayers, these compounds collapse intracellular pH gradients, leading to rapid cell death.
Atorvastatin (Cardiovascular/Lipid-Lowering): The pentasubstituted pyrrole generated from the 1,4-diketone precursor is a highly specific, competitive inhibitor of HMG-CoA reductase. The pyrrole ring itself does not participate in covalent binding; rather, it acts as a rigid, hydrophobic scaffold that perfectly positions the chiral dihydroxyheptanoic acid side chain to mimic the tetrahedral intermediate of HMG-CoA reduction, halting hepatic cholesterol biosynthesis 2.
Caption: Divergent biological mechanisms: transmembrane anion transport vs. HMG-CoA reductase inhibition.
Quantitative Comparative Data
The following table summarizes the key synthetic and biological metrics distinguishing the two precursor pathways.
| Metric | 5-Bromo-3-Methoxy-1H-Pyrrole-2-Carbaldehyde | Atorvastatin 1,4-Diketone Precursor |
| Target Core Structure | Tambjamine / Bipyrrole Analog | Pentasubstituted Pyrrole |
| Reaction Type | Acid-catalyzed Imine/Enamine Condensation | Paal-Knorr Cyclocondensation |
| Typical Catalyst | HCl or HClO₄ | Pivalic Acid |
| Reaction Kinetics | Fast (Room temp to 60°C; 2-4 hours) | Slow (Reflux required; >24 hours) |
| Primary Therapeutic Target | Transmembrane Anion Transport | HMG-CoA Reductase |
| Key Biological Metric | MIC against A. baumannii (often < 5 µg/mL) | IC₅₀ for HMG-CoA Reductase (~8 nM) |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind the experimental conditions.
Protocol A: Synthesis of Tambjamine Analog (Compound 1·HCl)
-
Reaction Setup: Dissolve 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq) and the target primary aliphatic/aromatic amine (1.1 eq) in anhydrous ethanol.
-
Causality: Ethanol fully solubilizes both starting materials but acts as a poor solvent for the resulting hydrochloride salt, allowing for precipitation-driven isolation.
-
-
Catalysis & Condensation: Add concentrated HCl (1.2 eq) dropwise to the stirring mixture.
-
Causality: The acid protonates the C2 aldehyde, drastically increasing its electrophilicity for nucleophilic attack by the amine. It subsequently traps the basic enamine product as a stable hydrochloride salt, driving the thermodynamic equilibrium forward.
-
-
Validation & Isolation: Monitor the reaction via TLC (DCM:MeOH 9:1). Upon complete consumption of the aldehyde (typically 2-4 hours at room temperature), concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether to precipitate the pure Tambjamine analog.
-
Self-Validation (NMR): Confirm product formation via ¹H NMR. The diagnostic enamine N-H proton must appear highly deshielded (typically >10 ppm). This extreme downfield shift validates the formation of the critical intramolecular hydrogen bond with the C3 methoxy oxygen.
Protocol B: Paal-Knorr Synthesis of Atorvastatin Acetonide Ester
-
Reaction Setup: Combine the 1,4-diketone precursor (1.0 eq) and the chiral side-chain amine (acetonide protected, 1.05 eq) in a ternary solvent system of Toluene/Heptane/THF (1:1:1).
-
Causality: This specific mixed solvent system provides optimal solubility for the highly lipophilic diketone while establishing an appropriate boiling point (~80-90°C) to facilitate azeotropic distillation.
-
-
Catalysis & Cyclization: Add pivalic acid (0.7 eq) as the catalyst.
-
Causality: The severe steric hindrance of the 1,4-diketone renders standard acid catalysts ineffective. Pivalic acid’s bulky tert-butyl group prevents it from participating in unwanted side reactions, while its pKa is perfectly tuned to catalyze the double dehydration required for pyrrole aromatization without cleaving the acid-sensitive acetonide protecting group 2.
-
-
Reflux & Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus.
-
Causality: The Paal-Knorr reaction produces two equivalents of water. Because the cyclization is sterically hindered and thermodynamically challenging, continuous azeotropic removal of water is strictly required to drive the reaction to completion 3.
-
-
Validation & Isolation: Monitor via HPLC. Once diketone conversion exceeds 98%, cool the mixture, wash with aqueous NaHCO₃ to neutralize the pivalic acid, and concentrate the organic layer.
-
Self-Validation (NMR): Analyze via ¹³C NMR. The complete disappearance of the distinct ketone carbonyl carbon signals (~190-200 ppm) and the emergence of the fully substituted pyrrole ring carbons validate successful cyclocondensation.
References
- Chapter 4: Synthesis of Atorvastatin - Books - The Royal Society of Chemistry.
- Electronic Supplementary Information (ESI) - Bactericidal activity of compound 1 HCl.
- Atorvastatin (Lipitor) by MCR | ACS Medicinal Chemistry Letters.
- An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester.
Sources
Comparison of Synthetic Routes to Functionalized Pyrroles
Pyrroles are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs (e.g., atorvastatin, sunitinib) and vital biological macromolecules like porphyrins 1. As drug discovery demands increasingly complex substitution patterns to optimize binding affinity and pharmacokinetic properties, the synthetic strategies to access these rings have evolved.
This guide provides an objective, side-by-side comparison of the classical Paal-Knorr synthesis versus modern Multicomponent Reactions (MCRs) . By analyzing mechanistic causality, atom economy, and experimental validation, this guide assists researchers in selecting the optimal route for pyrrole library generation.
Mechanistic and Strategic Overview
The Classical Benchmark: Paal-Knorr Synthesis
First reported in the late 19th century, the Paal-Knorr reaction remains the most direct route to 2,5-disubstituted and 1,2,5-trisubstituted pyrroles 2. The protocol involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
-
Mechanistic Causality: The reaction is driven by acid catalysis. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine to form a hemiaminal. Subsequent intramolecular cyclization yields a 2,5-dihydroxytetrahydropyrrole intermediate. A rate-determining double dehydration then furnishes the thermodynamically stable aromatic pyrrole 3.
-
Strategic Limitations: While operationally straightforward, the Paal-Knorr route is fundamentally bottlenecked by the availability of symmetric or asymmetric 1,4-dicarbonyl precursors. Furthermore, traditional conditions often require strong Brønsted acids and high temperatures, which can degrade sensitive functional groups and lead to unwanted polymerization 4.
The Modern Alternative: Multicomponent Reactions (MCRs)
To bypass precursor limitations, modern synthetic chemistry utilizes MCRs. These convergent, one-pot reactions assemble three or more readily available starting materials (e.g., amines, aldehydes, 1,3-dicarbonyls, and nitroalkenes) into highly functionalized, tetrasubstituted pyrroles 5.
-
Mechanistic Causality: MCRs proceed via an orchestrated cascade of elementary steps. In a typical four-component coupling, an initial Knoevenagel condensation or imine formation is followed by an intermolecular Michael addition and subsequent intramolecular cyclization. Transition metal catalysts (e.g., Cu, Pd) or Lewis acids (e.g., iodine, metal triflates) are employed to lower the activation energy of these cascade steps, allowing the reaction to proceed under mild conditions 6.
-
Strategic Advantages: High atom economy, massive structural diversity, and the ability to independently vary substituents at the N, C2, C3, and C4 positions in a single operation make MCRs ideal for combinatorial drug discovery.
Comparative Performance Analysis
The table below summarizes the quantitative and qualitative differences between a standard Paal-Knorr condensation and a representative Lewis acid-catalyzed multicomponent reaction.
| Parameter | Paal-Knorr Synthesis | Multicomponent Reaction (MCR) |
| Substrate Scope | Limited strictly to 1,4-dicarbonyls | Broad (aldehydes, amines, dicarbonyls, nitroalkanes) |
| Substitution Pattern | Typically 1,2,5-trisubstituted | Up to 1,2,3,4,5-pentasubstituted |
| Atom Economy | High (water is the only byproduct) | High (water and small molecules like HNO₂ as byproducts) |
| Reaction Conditions | Often harsh (strong acid, reflux) | Mild (catalytic metals/Lewis acids, ambient to 60°C) |
| Typical Yields | 60% – 90% | 50% – 85% (highly dependent on steric bulk) |
| Library Generation | Poor (precursor synthesis is rate-limiting) | Excellent (highly convergent, ideal for SAR studies) |
Experimental Protocols: Self-Validating Systems
Protocol 1: Green Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
Rationale: Utilizing water as a solvent and a mild acid catalyst (acetic acid) mitigates the harshness of traditional conditions, preventing substrate degradation while maintaining high yields.
-
Preparation: In a 50 mL round-bottom flask, suspend 2,5-hexanedione (10.0 mmol) and aniline (10.0 mmol) in distilled water (20 mL).
-
Catalysis: Add glacial acetic acid (10 mol%, 1.0 mmol) to the biphasic mixture.
-
Causality: The weak acid provides sufficient protonation to initiate hemiaminal formation without triggering the oxidative polymerization of the electron-rich pyrrole product.
-
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Self-Validation: The reaction acts as its own indicator. As the hydrophilic dicarbonyl is consumed, the highly lipophilic pyrrole product will phase-separate, forming a distinct organic layer or precipitating as a solid.
-
-
Isolation: Monitor completion via TLC (Hexanes/EtOAc 8:2). Extract the mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize the catalyst, dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol 2: Four-Component Synthesis of a Tetrasubstituted Pyrrole
Rationale: This protocol uses a Lewis acid catalyst to orchestrate a one-pot cascade reaction between an amine, an aldehyde, a 1,3-dicarbonyl, and a nitroalkane.
-
Preparation: To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in ethanol (5 mL), sequentially add ethyl acetoacetate (1.0 mmol) and nitromethane (1.2 mmol).
-
Catalysis: Introduce a catalytic amount of Copper(II) triflate (10 mol%).
-
Causality: The carbophilic Lewis acid dually activates the carbonyl groups to accelerate imine formation and coordinates with the nitro group to facilitate the subsequent intermolecular Michael addition.
-
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 8-12 hours.
-
Validation & Isolation: Monitor via LC-MS. The disappearance of the intermediate imine mass and the appearance of the cyclized product mass[M+H]⁺ confirms the cascade's completion. Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 x 10 mL). Purify the concentrated crude via flash column chromatography.
Visualizations
Mechanistic workflow of the acid-catalyzed Paal-Knorr pyrrole synthesis.
Cascade logic of a four-component metal-catalyzed pyrrole synthesis.
References
- Recent Advancements in Pyrrole Synthesis Source: PMC (NIH)
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis Source: Academia.edu
- Covalent modification of biological targets with natural products through Paal–Knorr pyrrole form
- Comparison of some other methods with the present procedure for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole Source: ResearchG
- Multicomponent reactions for the synthesis of pyrroles Source: Chemical Society Reviews (RSC Publishing)
- Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals Source: Semantic Scholar (Arkivoc)
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Paal–Knorr synthesis of pyrroles: from conventional to green synthesis [academia.edu]
- 3. Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories overlooking the downstream logistical impact of halogenated building blocks. 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a highly valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and complex heterocyclic pharmacophores. However, the covalent incorporation of a bromine atom fundamentally shifts its risk profile and waste classification.
You cannot treat this compound as standard organic waste. This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.
Physicochemical Profiling and Hazard Causality
Before we can safely dispose of a chemical, we must understand why it behaves the way it does. The methoxy and carbaldehyde groups render this compound relatively stable under ambient conditions, but the bromine substituent classifies any residual material, contaminated solvent, or spill cleanup debris strictly as Halogenated Organic Waste [1].
Table 1: Physicochemical & Hazard Profile of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
| Property | Value / Classification | Operational Implication |
| Chemical Formula | C₆H₆BrNO₂ | Presence of Bromine dictates strictly halogenated waste streams. |
| Molecular Weight | 204.02 g/mol | Dense powder; prone to settling but can easily aerosolize if disturbed. |
| GHS Hazard Codes | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled[2]. |
| Irritation Hazards | H315, H319, H335 | Causes skin/eye irritation and respiratory irritation; mandates fume hood use. |
| Chemical Stability | Stable under ambient conditions | Unreactive unless mixed with strong oxidizers or strong inorganic acids[3]. |
Causality Note: Why do we mandate handling this powder in a chemical fume hood? Pyrrole-2-carbaldehyde derivatives are known respiratory irritants (H335)[4]. Sweeping dry powder aerosolizes the active pharmaceutical intermediate, bypassing standard mechanical filtration if proper respiratory personal protective equipment (PPE) is not utilized[5].
The Logic of Halogenated Waste Segregation
A critical error in laboratory management is the commingling of halogenated and non-halogenated waste. From an operational standpoint, mixing 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde with standard solvents like ethanol or acetone is a costly and dangerous mistake.
-
Environmental & Chemical Causality: When incinerated, halogenated compounds generate hydrobromic acid (HBr) and potentially highly toxic dioxins or furans. Therefore, EPA-approved disposal facilities must use specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these off-gases[6].
-
Logistical Impact: Because of this specialized treatment, halogenated waste disposal costs approximately three times more than non-halogenated waste[1]. Diluting a non-halogenated waste carboy with even a small amount of brominated pyrrole converts the entire volume into expensive halogenated waste.
Table 2: Waste Segregation Matrix
| Parameter | Halogenated Waste (e.g., Brominated Pyrroles) | Non-Halogenated Waste |
| Typical Examples | 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde, DCM | Ethanol, Acetone, Hexane, Toluene[3] |
| Disposal Method | Specialized high-temp incineration with acid scrubbers | Standard solvent incineration / fuel blending |
| Container Material | High-Density Polyethylene (HDPE) | HDPE or Glass |
| Cost Impact | ~3x higher disposal cost[1] | Standard cost |
Step-by-Step Disposal Protocol
To maintain a self-validating safety system, every action must have a verifiable checkpoint. Follow this protocol for disposing of unused material, reaction mother liquors, and contaminated consumables.
Phase 1: Point-of-Generation Collection
-
Select the Receptacle: Use a UN-rated High-Density Polyethylene (HDPE) container (e.g., a 5-liter or 5-gallon poly carboy)[1],[7]. Why not steel? Trace moisture can react with degraded halogenated organics to form hydrobromic acid, which will rapidly corrode metal containers[8].
-
Segregate: Ensure the container is strictly designated for "Halogenated Organic Waste." Do not mix with inorganic acids (e.g., nitric acid, sulfuric acid) or heavy metals[3].
-
Transfer: In a well-ventilated fume hood, transfer the solid waste or solvent mixture into the container. Use non-sparking tools if flammable solvents are present in the mixture[5].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling: Immediately affix a Hazardous Waste Tag. You must list "5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde" and its exact percentage. "Unknown pyrrole" is legally unacceptable and will be rejected by Environmental Health and Safety (EHS)[1],[8].
-
Sealing: The cap must be securely tightened at all times unless actively adding waste. Leaving a funnel in the container violates EPA emissions standards[1],[8].
-
Secondary Containment: Place the poly carboy in a secondary containment tray capable of holding the entire volume of the container to mitigate catastrophic leaks[7].
Phase 3: Final Transfer
-
Time Limits: Once the container reaches 90% capacity, or within 3 days of being deemed "full," submit a pickup request to your institutional EHS department[8],[7].
-
Decontamination: Empty original reagent bottles must be handled as contaminated material. They should be triple-rinsed with a compatible solvent (e.g., DCM), with the rinsate added to the halogenated waste stream, before the glass can be disposed of through an authorized collection point[9].
Figure 1: Step-by-step logical workflow for the segregation and disposal of halogenated organic waste.
Spill Response and Decontamination Workflow
In the event of a localized spill of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde powder, immediate and calculated action is required to prevent aerosolization and dermal exposure.
Step-by-Step Spill Recovery:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure adequate ventilation[5].
-
Don PPE: Upgrade to a fitted N95/P100 respirator, double nitrile gloves, lab coat, and splash goggles[9],[4].
-
Mechanically Recover (No Sweeping): Do not use a dry broom, which generates hazardous dust. Instead, mechanically recover the product using slightly dampened absorbent pads or a dedicated HEPA-filtered lab vacuum[9],[4].
-
Chemical Decontamination: Wipe the affected surface with a solvent the compound is soluble in (e.g., a small amount of alcohol), followed by soap and water. Place all contaminated wipes into the halogenated waste container[2].
Figure 2: Emergency spill response and decontamination pathway for halogenated pyrrole derivatives.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. chemscene.com [chemscene.com]
- 3. louisville.edu [louisville.edu]
- 4. synerzine.com [synerzine.com]
- 5. echemi.com [echemi.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by the fundamental chemical properties of the molecules we handle.
Handling halogenated heteroaromatic aldehydes like 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde requires a nuanced understanding of its reactivity. The electron-rich pyrrole ring, combined with the electrophilic aldehyde and the heavy bromine atom, creates a compound that is synthetically valuable but inherently irritating to biological tissues and persistent in the environment[1].
This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of this specific compound.
Physicochemical & Hazard Profile
Before designing a safety protocol, we must establish the quantitative and regulatory baseline of the compound. The following table summarizes the critical data required for risk assessment.
| Property / Hazard Parameter | Data Value |
| Compound Name | 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde |
| CAS Number | 803712-69-8 |
| Molecular Formula | C6H6BrNO2 |
| Molecular Weight | 204.02 g/mol |
| Physical State | Solid (Crystalline/Powder) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
Core Protective Equipment (PPE) Matrix & Causality
Standard laboratory attire is insufficient when handling reactive halogenated building blocks. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific interaction between the chemical's properties and human physiology.
-
Hand Protection (Nitrile, Minimum 0.11 mm thickness):
-
Causality: The compound causes localized dermal irritation (H315)[2]. Furthermore, because this compound is typically dissolved in highly penetrative organic solvents (like DMSO or dichloromethane) during assays, standard latex gloves offer inadequate chemical resistance. Double-gloving is mandatory during the solubilization phase.
-
-
Eye/Face Protection (ANSI Z87.1 Chemical Goggles):
-
Causality: The aldehyde moiety is highly reactive with the mucosal membranes of the eye, leading to severe irritation (H319)[2]. Safety glasses with side shields are insufficient; form-fitting chemical goggles are required to prevent dust ingress.
-
-
Respiratory Protection (Chemical Fume Hood):
-
Causality: As a finely milled solid, the compound poses a significant inhalation risk, irritating the respiratory tract (H335)[2]. All weighing and transfer operations must occur within a certified Class II Biological Safety Cabinet or a Chemical Fume Hood maintaining a face velocity of 80–100 fpm.
-
Self-Validating Operational Protocol: Solubilization & Transfer
To ensure scientific integrity and safety, operational protocols must be self-validating. The following step-by-step methodology ensures that 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is handled without environmental contamination or sample loss.
Step 1: Pre-Operation Verification
-
Action: Verify the fume hood flow rate monitor reads >80 fpm. Don double nitrile gloves and chemical goggles.
-
Validation Check: Pass a Kimwipe near the sash opening; it must be visibly pulled inward, confirming negative pressure.
Step 2: Gravimetric Transfer
-
Action: Weigh the required mass of the compound using an anti-static polypropylene weigh boat to prevent the powder from aerosolizing via static repulsion.
-
Validation Check: After transferring the solid to the reaction vial, the analytical balance must return to exactly 0.0000 g when the empty weigh boat is placed back on the pan. Any deviation indicates residual hazardous dust.
Step 3: Solubilization
-
Action: Transfer the solid to a chemically compatible borosilicate glass vial. Slowly add the required volume of the chosen organic solvent (e.g., DMSO). Cap the vial tightly and vortex for 60 seconds.
-
Validation Check: Hold the sealed vial against a bright light source. The solution must be completely transparent. The presence of any particulate matter indicates incomplete dissolution, requiring 5 minutes of sonication. Do not proceed to biological assays or further synthesis until optical clarity is achieved.
Operational Safety & Disposal Workflow
The following diagram maps the logical progression from pre-operation checks through to the strict EPA-compliant disposal pathways required for halogenated organics.
Workflow for the safe handling, spill response, and disposal of halogenated pyrrole derivatives.
Spill Response & Decontamination
In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent aerosolization.
-
Solid Spills: Do not sweep the powder, as this generates hazardous airborne particulates. Gently cover the spill with a damp, chemically inert absorbent pad. Carefully fold the pad inward to trap the powder and place it directly into a designated solid hazardous waste container.
-
Liquid Spills (Post-Solubilization): Surround the spill with an inert absorbent like vermiculite or sand. Once the liquid is absorbed, use a non-sparking scoop to transfer the material into a sealable container.
-
Surface Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., a small amount of acetone or ethanol), followed by a final wash with soap and water. All wipes must be treated as halogenated waste.
Waste Management & Disposal Plan
The presence of the bromine atom in 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde fundamentally alters its disposal logistics. It cannot be treated as standard chemical waste.
1. Halogenated Waste Classification: Under EPA and Resource Conservation and Recovery Act (RCRA) guidelines, any waste stream containing this compound must be strictly classified as Halogenated Organic Waste [3],[4].
2. Strict Segregation:
-
Causality: Halogenated solvents and compounds require specialized high-temperature incineration to safely break the carbon-halogen bonds and prevent the formation of highly toxic dioxins and furans[4],[5].
-
Protocol: Never mix this compound (or the solvents used to dissolve it) with non-halogenated organic waste. Mixing a small amount of brominated compound into a non-halogenated waste carboy legally converts the entire volume into halogenated waste, exponentially increasing disposal costs and complicating facility logistics[4],[6].
3. Final Disposal Mechanism: Liquid and solid waste containing this compound must be collected in clearly labeled, chemically compatible, and leak-proof containers. Disposal must be executed by a licensed hazardous waste contractor utilizing a permitted RCRA high-temperature incinerator[5],[7]. Under no circumstances should any quantity of this material be discharged into municipal sewer systems or aqueous waste streams.
References
-
American Chemical Society (ACS). (2021). Radiationless Decay Processes of an Unnatural DNA Base: Pyrrole 2-Carbaldehyde. Retrieved from:[Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from:[Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from:[Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

